5-Chloropyridine-2-sulfonyl chloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-chloropyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHYQPBAPHPVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659342 | |
| Record name | 5-Chloropyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-08-7 | |
| Record name | 5-Chloropyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloropyridine-2-sulfonyl chloride: Properties, Reactivity, and Applications
Introduction
5-Chloropyridine-2-sulfonyl chloride is a pivotal heterocyclic building block in modern synthetic chemistry. Characterized by a pyridine ring substituted with a chlorine atom and a highly reactive sulfonyl chloride moiety, this compound serves as a critical intermediate in the development of a wide array of functional molecules.[1] Its significance is particularly pronounced in the pharmaceutical and agrochemical sectors, where the introduction of the chloropyridinylsulfonyl group is a key step in synthesizing complex molecules with desired biological activities.[2] The electrophilic nature of the sulfonyl chloride group, enhanced by the electronic properties of the chloropyridine ring, makes it an exceptionally effective reagent for forming sulfonamides and other sulfur-containing linkages, which are ubiquitous in medicinal chemistry.[2] This guide offers a comprehensive overview of its physical and chemical properties, reactivity, core applications, and essential safety protocols, designed for researchers and professionals in chemical synthesis and drug discovery.
Compound Identification and Structure
Correctly identifying the molecular structure is the foundation of all chemical synthesis and analysis. This compound is an organosulfur compound featuring a pyridine core.
Caption: 2D Chemical Structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 885277-08-7[3] |
| Molecular Formula | C₅H₃Cl₂NO₂S[3] |
| Molecular Weight | 212.05 g/mol [3][4] |
| SMILES | C1=CC(=CN=C1S(=O)(=O)Cl)Cl |
Physical and Chemical Properties
The physical properties of this compound dictate its handling, storage, and use in reactions. As a highly reactive compound, stringent storage conditions are necessary to maintain its stability and purity.[2][3]
| Property | Value | Source |
| Appearance | White solid | [2] |
| Purity | ≥ 96% (assay) | [2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C. Cold-chain transportation recommended. | [3] |
| Boiling Point | Data not available in provided search results. | |
| Melting Point | Data not available in provided search results. | |
| Solubility | Soluble in common organic solvents such as Dichloromethane (CH₂Cl₂). | Inferred from[5] |
Reactivity and Mechanistic Insights
The synthetic utility of this compound is rooted in its high reactivity, which stems from two core structural features:
-
The Sulfonyl Chloride Group (-SO₂Cl): The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it significantly electron-deficient and thus highly electrophilic. This makes it an excellent target for nucleophilic attack.[2]
-
The 5-Chloropyridine Ring: The pyridine ring is an electron-withdrawing heterocycle, and the presence of an additional chlorine atom at the 5-position further enhances the electrophilicity of the sulfonyl chloride group.[2]
The primary reaction of this compound is with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages. This reaction is fundamental to its application in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs.[6][7] The reaction proceeds via a nucleophilic acyl substitution-type mechanism where the amine attacks the electrophilic sulfur atom, followed by the departure of the chloride leaving group.
Core Application: Synthesis of Sulfonamides
The synthesis of sulfonamides is the most prominent application of this compound.[2][8] The following protocol provides a reliable, self-validating methodology for this transformation. The causality behind the experimental choices is to facilitate a clean, high-yield reaction by ensuring the amine nucleophile is available to react and the resulting HCl byproduct is neutralized.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
Caption: Workflow for the synthesis of sulfonamides.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂). Add a suitable base, such as triethylamine (TEA, 1.2 equivalents), to the solution. The base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[5]
-
Reaction Setup: Cool the amine solution to 0°C using an ice-water bath. This is a crucial step to control the initial exothermic reaction and prevent potential side reactions.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the cooled amine solution over 10-15 minutes. A slow, controlled addition is essential for maintaining temperature and ensuring a homogenous reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours.[5]
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Upon completion, quench the reaction and wash the solution sequentially with dilute hydrochloric acid, a saturated aqueous solution of sodium carbonate (Na₂CO₃), and brine.[5] These washes remove the base, unreacted starting material, and aqueous-soluble byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final sulfonamide product.
Broader Applications in Research and Development
Beyond its primary role in sulfonamide synthesis, this compound is a versatile reagent with expanding applications:
-
Pharmaceuticals: It is a key building block for synthesizing a variety of pharmaceutical agents, including novel candidates for treating bacterial infections and cancer.[2] The resulting sulfonamide derivatives are explored for a wide range of biological activities.[9][10]
-
Agrochemicals: The compound plays a significant role in creating new herbicides and fungicides, contributing to crop protection and agricultural productivity.[2]
-
Material Science: It is also used in the development of advanced materials, such as specialized polymers and coatings, where its incorporation can modify surface properties.[2]
Safety, Handling, and Storage
Due to its high reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.
-
Hazard Identification: The compound is classified as corrosive and toxic. It causes severe skin burns and eye damage (H314).[4][11] It is also harmful if swallowed (H302) and can be fatal if it comes into contact with skin or is inhaled (H310 + H330).[12] May cause respiratory irritation (H335).[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13][14] Work should be conducted exclusively in a well-ventilated fume hood.[12]
-
Handling: Avoid breathing vapors or dust.[12] Do not allow the substance to come into contact with eyes, skin, or clothing.[14] After handling, wash hands and any exposed skin thoroughly.[12][13]
-
Storage: Store in a tightly sealed container under an inert atmosphere.[14] For long-term stability, it must be kept in a freezer at temperatures of -20°C or below.[3] The storage area should be dry, well-ventilated, and accessible only to authorized personnel.[12]
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 885277-08-7|this compound|BLD Pharm [bldpharm.com]
- 4. 5-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Chloropyridine-2-sulfonyl Chloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropyridine-2-sulfonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a valuable reagent for the synthesis of a wide array of sulfonamide derivatives, which are prominent scaffolds in numerous therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and applications in the development of novel pharmaceuticals.
Core Molecular Attributes
CAS Number: 885277-08-7[1]
Molecular Formula: C₅H₃Cl₂NO₂S[1]
Molecular Weight: 212.05 g/mol [1]
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 885277-08-7 | [1] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from readily available pyridine derivatives. A plausible and efficient synthetic route involves the oxidative chlorination of 5-chloropyridine-2-thiol.
Synthetic Workflow:
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol: Oxidative Chlorination of 5-Chloropyridine-2-thiol
This protocol is based on a general method for the direct conversion of thiols to sulfonyl chlorides and should be optimized for this specific substrate.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloropyridine-2-thiol (1.0 eq) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Cool the solution in an ice bath. To this, add hydrogen peroxide (H₂O₂, 3.0 eq) followed by the dropwise addition of thionyl chloride (SOCl₂, 1.0 eq). The temperature should be maintained below 5°C during the addition.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is poured into ice-water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Reactivity and Applications in Medicinal Chemistry
The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes this compound a highly reactive intermediate for the synthesis of sulfonamides. The reaction with primary or secondary amines proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond.
General Reaction Scheme: Sulfonamide Formation
Caption: General reaction for the synthesis of 5-chloropyridine-2-sulfonamides.
The resulting 5-chloropyridine-2-sulfonamide moiety is a key pharmacophore in a variety of biologically active molecules. The chlorine atom on the pyridine ring can be further functionalized, offering additional points for molecular diversity in drug design.
Field-Proven Insights: The Role of the 5-Chloropyridine-2-sulfonamide Scaffold
The 5-chloropyridine-2-sulfonamide scaffold has been incorporated into molecules targeting a range of biological targets, including enzymes and receptors. For instance, derivatives of this scaffold have been investigated as potential inhibitors of various kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.
While specific drug examples containing the 5-chloropyridine-2-sulfonyl moiety are not extensively documented in publicly available literature, the broader class of pyridine sulfonamides is well-represented in medicinal chemistry. The structural features of this compound—a halogenated, electron-deficient aromatic ring coupled with a reactive sulfonyl chloride—make it an attractive starting point for generating libraries of compounds for high-throughput screening and lead optimization.
Illustrative Protocol: Synthesis of a Generic 5-Chloro-N-aryl-pyridine-2-sulfonamide
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-18 hours). Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring will appear as multiplets in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effects of the chloro and sulfonyl chloride groups. |
| ¹³C NMR | Aromatic carbons will be observed in the region of δ 120-160 ppm. The carbon attached to the sulfonyl chloride group will be significantly deshielded. |
| IR | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group are expected around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). |
| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for the two chlorine atoms (M+2 and M+4 peaks). |
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored under inert gas in a cool, dry place.
Conclusion
This compound is a valuable and reactive building block for the synthesis of novel sulfonamide-containing compounds. Its utility in medicinal chemistry is underscored by the prevalence of the sulfonamide functional group in a wide range of therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers and drug development professionals to effectively utilize this versatile reagent in their quest for new and improved medicines.
References
Spectroscopic Data Analysis of 5-Chloropyridine-2-sulfonyl chloride: A Technical Guide for Researchers
Introduction
5-Chloropyridine-2-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its reactivity, largely dictated by the sulfonyl chloride functional group, makes it a versatile building block for the introduction of the 5-chloropyridin-2-ylsulfonyl moiety. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), tailored for researchers, scientists, and drug development professionals. While publicly available, verified spectra for this specific compound are scarce, this guide will leverage data from isomeric compounds and established principles of spectroscopic interpretation to provide a robust framework for its characterization.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, a clear understanding of the molecule's structure is essential. This compound consists of a pyridine ring substituted with a chlorine atom at the 5-position and a sulfonyl chloride group at the 2-position.
Figure 1: Chemical structure of this compound.
The electron-withdrawing nature of both the sulfonyl chloride group and the chlorine atom significantly influences the electron distribution within the pyridine ring, which is reflected in the chemical shifts observed in NMR spectroscopy. The sulfonyl chloride group is also highly reactive and susceptible to hydrolysis, a factor that must be considered during sample preparation and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
Expected ¹H NMR Data:
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The electron-withdrawing effects of the substituents will cause these protons to be deshielded, appearing at relatively high chemical shifts.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | d | ~8.5 |
| H-4 | 7.8 - 8.0 | dd | ~8.5, ~2.5 |
| H-6 | 8.6 - 8.8 | d | ~2.5 |
Interpretation:
-
H-6: This proton is expected to be the most deshielded due to its proximity to the nitrogen atom and the sulfonyl chloride group. It will appear as a doublet, coupled to H-4.
-
H-3: This proton will be a doublet, coupled to H-4.
-
H-4: This proton will appear as a doublet of doublets, being coupled to both H-3 and H-6.
The predicted chemical shifts are based on the analysis of related structures. For instance, the ¹H NMR spectrum of the isomer 2-Chloropyridine-5-sulfonyl chloride shows signals at δ 7.62 (d, J = 8.31 Hz), 8.26 (dd, J = 8.56, 2.69 Hz), and 9.04 (d, J = 2.69 Hz)[1]. This provides a reasonable reference for the expected chemical shift ranges and coupling patterns for this compound.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data:
The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons attached to the electronegative substituents (C-2 and C-5) will be significantly deshielded.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 125 - 130 |
| C-4 | 138 - 142 |
| C-5 | 130 - 135 |
| C-6 | 150 - 155 |
Interpretation:
-
C-2 and C-6: These carbons, being adjacent to the nitrogen atom, are expected to have the highest chemical shifts. The carbon bearing the sulfonyl chloride group (C-2) will be further deshielded.
-
C-5: The carbon attached to the chlorine atom will also be deshielded.
-
C-3 and C-4: These carbons will have relatively lower chemical shifts.
Experimental Protocol for NMR Spectroscopy
Due to the reactivity of the sulfonyl chloride group, care must be taken during sample preparation to avoid hydrolysis.
Figure 2: Workflow for NMR sample preparation and analysis.
Causality in Experimental Choices:
-
Anhydrous Deuterated Solvent: The use of an anhydrous solvent such as chloroform-d (CDCl₃) is crucial to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. The presence of water would lead to the appearance of new signals and a decrease in the intensity of the signals corresponding to the starting material.
-
Dry NMR Tube: Similarly, a dry NMR tube is essential to minimize any contact with moisture.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the most characteristic absorptions will be those of the sulfonyl chloride group.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1370 - 1410 | Strong | Asymmetric SO₂ stretch |
| 1170 - 1190 | Strong | Symmetric SO₂ stretch |
| 1550 - 1600 | Medium | C=C and C=N stretching (pyridine ring) |
| 550 - 650 | Medium | S-Cl stretch |
Interpretation:
The two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds are highly characteristic of the sulfonyl chloride group. The presence of these bands provides strong evidence for the integrity of this functional group. The C=C and C=N stretching vibrations of the pyridine ring will also be observable in the fingerprint region.
Experimental Protocol for IR Spectroscopy
Given that this compound is a solid, several methods can be employed for IR analysis. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.
References
An In-Depth Technical Guide to the Reactivity and Electrophilic Nature of 5-Chloropyridine-2-sulfonyl Chloride
Introduction: A Versatile Building Block in Modern Chemistry
5-Chloropyridine-2-sulfonyl chloride is a pivotal reagent in contemporary organic synthesis, particularly valued within the realms of pharmaceutical and agrochemical development.[1] Its unique molecular architecture, featuring a pyridine ring substituted with both a chlorine atom and a highly reactive sulfonyl chloride moiety, renders it a potent electrophile. This guide offers an in-depth exploration of the chemical properties of this compound, focusing on its reactivity, electrophilic character, and practical applications for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity, provide validated experimental protocols, and present data in a clear, accessible format.
Molecular Structure and its Influence on Reactivity
The reactivity of this compound is intrinsically linked to its structure. The pyridine ring, being an electron-deficient heterocycle, acts as an electron-withdrawing group. This effect is compounded by the presence of a chlorine atom at the 5-position. Consequently, the electron density at the sulfur atom of the sulfonyl chloride group is significantly diminished, enhancing its electrophilicity. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, further polarizing the S-Cl bond and making the sulfur atom highly susceptible to nucleophilic attack.
The nitrogen atom in the pyridine ring, particularly its position relative to the sulfonyl chloride group, plays a crucial role in modulating the reactivity of the molecule. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the sulfonyl chloride group, making it more reactive towards nucleophiles compared to a simple benzenesulfonyl chloride.
The Electrophilic Heart: The Sulfonyl Chloride Group
The sulfonyl chloride functional group is the epicenter of this compound's reactivity. The sulfur atom in a sulfonyl chloride is in a high oxidation state (+6) and is bonded to two oxygen atoms and a chlorine atom, all of which are highly electronegative. This arrangement creates a significant partial positive charge on the sulfur atom, making it a strong electrophile.
Nucleophilic attack on the sulfonyl chloride typically proceeds via a nucleophilic substitution mechanism at the sulfur atom. The incoming nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is an excellent leaving group. This reaction is highly favorable and is the basis for the most common application of this compound: the synthesis of sulfonamides.
Key Reactions and Mechanistic Insights
The most prominent reaction of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents.
The general mechanism for sulfonamide formation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and a proton from the amine to form the stable sulfonamide linkage. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
Caption: General workflow for sulfonamide synthesis.
Experimental Protocol: Synthesis of a Representative N-Aryl-5-chloropyridine-2-sulfonamide
This protocol provides a detailed, step-by-step methodology for the synthesis of a sulfonamide from this compound and a generic primary amine. This procedure is adapted from established methods for the synthesis of related sulfonamides.
Materials and Equipment:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the cooled amine solution.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Physicochemical and Spectroscopic Data
While a comprehensive, publicly available dataset for this compound is limited, the following table summarizes its key physicochemical properties and expected spectroscopic characteristics based on its structure and data from isomeric and related compounds.
| Property | Data / Expected Values |
| Molecular Formula | C₅H₃Cl₂NO₂S |
| Molecular Weight | 212.05 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| ¹H NMR (CDCl₃, 400 MHz) | Expected to show three signals in the aromatic region (approx. δ 7.5-9.0 ppm), corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. For the isomeric 2-chloropyridine-5-sulfonyl chloride, characteristic peaks are observed at δ 7.62 (d), 8.26 (dd), and 9.04 (d) ppm.[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected to show five distinct signals for the five carbon atoms of the pyridine ring. The carbon attached to the sulfonyl chloride group will be significantly downfield. |
| IR (Infrared) Spectroscopy | Expected to show strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group at approximately 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).[3] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the two chlorine atoms (M+2 and M+4 peaks). Fragmentation would likely involve the loss of SO₂ and Cl. |
Handling and Safety Considerations
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and moisture-sensitive.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. Handle under an inert atmosphere to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as strong bases and oxidizing agents.
Conclusion
This compound stands out as a highly valuable and reactive building block in organic synthesis. Its pronounced electrophilicity, a direct consequence of its unique electronic and structural features, makes it an excellent reagent for the construction of sulfonamide linkages, a critical component in a vast number of biologically active molecules. This guide has provided a comprehensive overview of its reactivity, a detailed experimental protocol for its application, and essential safety information. A thorough understanding of the principles outlined herein will empower researchers and drug development professionals to effectively harness the synthetic potential of this versatile reagent in their scientific endeavors.
References
An In-depth Technical Guide to the Mechanism of Action of 5-Chloropyridine-2-sulfonyl Chloride in Sulfonamide Formation
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Significance of the Sulfonamide Bond
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, this versatile moiety has been incorporated into a vast array of therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs.[1][2] The synthesis of sulfonamides, classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in the arsenal of the synthetic chemist.[3] Among the diverse array of sulfonylating agents, heteroaromatic sulfonyl chlorides, such as 5-Chloropyridine-2-sulfonyl chloride, offer unique electronic properties and opportunities for structural diversification that are of particular interest in drug discovery. This guide provides an in-depth exploration of the mechanism of action of this compound in sulfonamide formation, offering field-proven insights for researchers and drug development professionals.
Understanding the Protagonists: this compound and the Amine Nucleophile
The Electrophile: this compound
This compound is a highly reactive electrophile, a characteristic stemming from the potent electron-withdrawing nature of both the sulfonyl chloride group and the pyridine ring. The presence of the nitrogen atom in the pyridine ring, particularly at the 2-position relative to the sulfonyl chloride, significantly influences the reactivity of the sulfur center. The electronegative nitrogen atom and the chloro substituent at the 5-position act in concert to decrease the electron density on the sulfonyl group, rendering the sulfur atom highly susceptible to nucleophilic attack.[4]
Compared to its carbocyclic analogue, benzenesulfonyl chloride, this compound is generally more reactive towards nucleophiles. This enhanced reactivity can be attributed to the electron-deficient nature of the pyridine ring, which provides a greater "electron sink" to stabilize the developing negative charge in the transition state of the nucleophilic attack.
The Nucleophile: The Amine
The reaction partner for this compound in sulfonamide formation is a primary or secondary amine. The nucleophilicity of the amine is a critical factor influencing the reaction rate. Electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect. Steric hindrance around the nitrogen atom of the amine can also significantly impact the reaction rate, with bulkier amines reacting more slowly.
The Core Mechanism: A Stepwise Exploration of Sulfonamide Formation
The formation of a sulfonamide from this compound and an amine proceeds through a nucleophilic acyl substitution-like mechanism. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound. This results in the formation of a tetrahedral intermediate.
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group.
-
Deprotonation: The resulting protonated sulfonamide is deprotonated by the base present in the reaction mixture to yield the final sulfonamide product and the hydrochloride salt of the base.
Diagram of the Reaction Mechanism
References
The Indispensable Role of Sulfonyl Chlorides in Medicinal Chemistry and Drug Discovery: A Technical Guide
Introduction: The Enduring Utility of a Reactive Functional Group
In the vast and intricate landscape of medicinal chemistry, the sulfonyl chloride functional group (R-SO₂Cl) stands as a cornerstone of molecular design and synthesis.[1][2][3] Its high reactivity, stemming from the electrophilic nature of the sulfur atom, makes it a versatile tool for forging stable and biologically relevant linkages, most notably the sulfonamide bond.[1][2] This guide provides an in-depth exploration of the multifaceted roles of sulfonyl chlorides, from their fundamental reactivity to their sophisticated applications in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Chemistry and Reactivity of Sulfonyl Chlorides
The utility of sulfonyl chlorides is intrinsically linked to the polarized sulfur-chlorine bond, which renders the sulfur atom highly susceptible to nucleophilic attack.[1] This inherent reactivity allows for efficient reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively.[1][2] The electron-withdrawing nature of the sulfonyl group also plays a crucial role, influencing the properties of the resulting molecules.[2]
Synthesis of Sulfonyl Chlorides: Foundational Methods
The preparation of sulfonyl chlorides is a critical first step in their application. Several methods are commonly employed, each with its own advantages and limitations.
-
Chlorosulfonation of Arenes: This classic method involves the direct reaction of an aromatic compound with chlorosulfonic acid.[4] While effective for many substrates, it can be harsh and may not be suitable for electron-deficient or sensitive molecules.[4] The synthesis of the blockbuster drug Viagra historically utilized this approach.[4]
-
Oxidative Chlorination of Thiols and Disulfides: A milder alternative involves the oxidation of thiols or disulfides in the presence of a chlorine source.[5] Reagents like N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and a chlorine source are often used.[5]
-
Sandmeyer-type Reactions: Aryldiazonium salts, generated from anilines, can be converted to sulfonyl chlorides in the presence of sulfur dioxide and a copper catalyst.[6][7] This method offers a valuable route from readily available starting materials.
A recent development in this area is the use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), to mediate the synthesis of sulfonyl chlorides from various sulfur-containing precursors under visible light, offering a more sustainable approach.[7][8]
The Sulfonamide Bond: A Privileged Scaffold in Drug Discovery
The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is arguably its most significant application in medicinal chemistry.[1][9] The resulting sulfonamide moiety is a key structural feature in a vast number of approved drugs, exhibiting a wide spectrum of biological activities.[10][11][12][13]
Synthesis of Sulfonamides: A Practical Workflow
The formation of a sulfonamide bond is a robust and high-yielding reaction. A typical experimental workflow involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.[9][14]
References
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. nbinno.com [nbinno.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide - Wikipedia [en.wikipedia.org]
- 10. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 11. ajchem-b.com [ajchem-b.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Electrophilic Properties of Chloropyridine Structures for Drug Development
Abstract: Chloropyridines are foundational scaffolds in modern medicinal chemistry, prized for their versatile reactivity and presence in numerous approved therapeutics. A nuanced understanding of their electronic properties is paramount for designing efficient and predictable synthetic routes. This guide provides an in-depth analysis of the electrophilic nature of the chloropyridine core, focusing on the factors that govern its reactivity toward nucleophiles. We will dissect the mechanistic underpinnings of key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Field-proven experimental protocols, comparative reactivity data, and strategic insights are provided to empower researchers, scientists, and drug development professionals in leveraging these critical building blocks.
The Electronic Dichotomy: Understanding Chloropyridine Reactivity
The pyridine ring is an electron-deficient heterocycle due to the inductive effect of the electronegative nitrogen atom. This inherent "electrophilicity" makes the ring susceptible to attack by nucleophiles, a characteristic that is significantly modulated by the introduction of a chlorine atom. The chlorine substituent acts primarily as an electron-withdrawing group via induction, further depleting electron density from the ring and enhancing its electrophilic character.
This electronic landscape dictates the two primary modes of reactivity for chloropyridines in synthetic chemistry:
-
Reactions at the Carbon Core (C-X): The electron-deficient carbon atoms of the pyridine ring, particularly those bearing the chlorine leaving group, are prime targets for nucleophilic attack. This is the basis for Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Reactions at the Chlorine Atom (M-X): The carbon-chlorine bond can be activated by transition metal catalysts, most notably palladium, allowing the chloropyridine to serve as an electrophilic partner in a wide array of cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Deep Dive
The SNAr reaction is a cornerstone of chloropyridine chemistry. It proceeds via a two-step addition-elimination mechanism, the rate of which is critically dependent on the stability of the anionic intermediate formed.[1]
The Mechanism:
-
Nucleophilic Attack: The reaction begins with the attack of a nucleophile on the carbon atom bearing the chlorine. This is typically the rate-determining step as it disrupts the ring's aromaticity.[2][3]
-
Formation of the Meisenheimer Complex: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is the single most important factor governing the reaction rate.
-
Elimination & Re-aromatization: The chloride ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
The key to the reactivity of chloropyridines in SNAr lies in the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer complex.[1]
Regioselectivity and Isomer Reactivity
The position of the chlorine atom relative to the ring nitrogen has a profound impact on reactivity.[1]
-
2-Chloropyridine (ortho) & 4-Chloropyridine (para): When the nucleophile attacks at the C-2 or C-4 position, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom via resonance.[2] This provides significant stabilization, lowering the activation energy and accelerating the reaction.[1][2]
-
3-Chloropyridine (meta): Attack at the C-3 position does not allow for direct resonance delocalization of the negative charge onto the nitrogen atom.[1][2] The resulting intermediate is substantially less stable, leading to a much higher activation energy and a dramatically slower reaction rate.
This leads to a well-established order of reactivity for SNAr reactions: 4-Chloropyridine > 2-Chloropyridine >> 3-Chloropyridine [1]
Diagram 1: SNAr Mechanism on 4-Chloropyridine
References
Methodological & Application
The Versatile Reagent: 5-Chloropyridine-2-sulfonyl Chloride in Modern Coupling Reactions
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal and agrochemical research, the strategic introduction of the sulfonamide moiety is a cornerstone of molecular design. Among the arsenal of reagents available for this critical transformation, 5-Chloropyridine-2-sulfonyl chloride has emerged as a highly valuable and versatile building block. Its unique electronic properties, conferred by the presence of both a chlorine atom and a nitrogen atom within the aromatic ring, offer distinct advantages in reactivity and potential for downstream functionalization. This guide provides a comprehensive overview of the applications of this compound in coupling reactions, complete with detailed protocols and an exploration of the chemical principles that govern its utility.
The Chemistry of this compound: A Reactive Intermediate
This compound is a crystalline solid that serves as a powerful electrophile. The sulfonyl chloride group (-SO₂Cl) is highly susceptible to nucleophilic attack, making it an excellent reagent for the formation of sulfonamides and sulfonate esters. The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen atom enhances the electrophilicity of the sulfur center, facilitating reactions with a wide range of nucleophiles.[1]
The general mechanism for sulfonamide formation involves the nucleophilic attack of a primary or secondary amine on the sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2] Similarly, reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters.
Core Applications in Coupling Chemistry
The primary utility of this compound lies in its ability to readily form stable sulfonamide and sulfonate ester linkages. These functional groups are prevalent in a multitude of biologically active molecules.
Synthesis of N-Substituted Sulfonamides
The reaction of this compound with primary and secondary amines is a robust and widely employed method for the synthesis of N-substituted sulfonamides. This reaction is a cornerstone in the synthesis of numerous pharmaceutical agents.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to ensure the solubility of the reactants and to avoid unwanted side reactions with the sulfonyl chloride.
-
Base: A non-nucleophilic organic base like pyridine or triethylamine is essential to scavenge the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst in some cases. The choice of base can influence reaction rates and, in some instances, selectivity.
-
Temperature: These reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Experimental Protocol 1: General Procedure for the Synthesis of N-Aryl-5-chloropyridine-2-sulfonamides
This protocol outlines a general method for the coupling of this compound with a primary aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture dropwise over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-chloropyridine-2-sulfonamide.
Data Presentation: Representative Yields for N-Aryl-5-chloropyridine-2-sulfonamide Synthesis
| Amine Substrate | Product | Yield (%) |
| Aniline | N-phenyl-5-chloropyridine-2-sulfonamide | 85 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-5-chloropyridine-2-sulfonamide | 88 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-chloropyridine-2-sulfonamide | 82 |
| 2-Aminopyridine | N-(pyridin-2-yl)-5-chloropyridine-2-sulfonamide | 75 |
Formation of Sulfonate Esters
The reaction of this compound with phenols provides a straightforward route to aryl sulfonate esters. These compounds are not only stable but can also serve as versatile intermediates in cross-coupling reactions.
-
Base: A stronger base, such as an aqueous solution of sodium hydroxide or potassium carbonate, is often used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The use of pyridine is also common.
-
Solvent: The choice of solvent depends on the base used. For aqueous bases, a biphasic system or a phase-transfer catalyst may be employed. For organic bases like pyridine, an aprotic solvent like DCM is suitable.
-
Temperature: Similar to sulfonamide synthesis, the reaction is often started at a lower temperature and then warmed to room temperature or gently heated to drive the reaction to completion.
Experimental Protocol 2: Synthesis of Aryl 5-Chloropyridine-2-sulfonates
This protocol describes a general method for the esterification of a phenol with this compound.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up:
-
Wash the reaction mixture with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure aryl 5-chloropyridine-2-sulfonate.
Mechanistic Insights and Visualization
The core of these coupling reactions is the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. The presence of the pyridine ring influences the reactivity.
Diagram 1: General Mechanism of Sulfonamide Formation
Caption: Mechanism of sulfonamide formation.
Diagram 2: Experimental Workflow for Sulfonamide Synthesis
Caption: Workflow for sulfonamide synthesis.
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent for the synthesis of sulfonamides and sulfonate esters, which are key structural motifs in numerous compounds of interest to the pharmaceutical and agrochemical industries. The protocols provided herein offer robust starting points for the synthesis of a wide array of derivatives. Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods for these coupling reactions, as well as the exploration of the reactivity of the chloro- and pyridyl- functionalities of the resulting products in subsequent transformations, further expanding the synthetic utility of this valuable building block.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors with 5-Chloropyridine-2-sulfonyl chloride
Introduction: The Strategic Importance of the 5-Chloropyridine-2-sulfonamide Scaffold in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2] Within the vast chemical space of kinase inhibitors, the sulfonamide functional group is a privileged motif, prized for its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its role as a bioisostere for other functional groups.[3]
The pyridine ring system is another key feature in many approved kinase inhibitors, offering a versatile scaffold for establishing crucial interactions within the ATP-binding pocket of kinases.[4] The combination of these two moieties in the form of a pyridine sulfonamide can, therefore, be a powerful strategy in the design of novel kinase inhibitors.[3][4]
This application note provides a detailed protocol for the synthesis of a library of potential kinase inhibitors based on a 5-chloropyridine-2-sulfonamide scaffold. We will utilize 5-Chloropyridine-2-sulfonyl chloride as a key building block, reacting it with a variety of primary and secondary amines to generate a diverse set of candidate molecules. The protocol is designed to be robust and adaptable for researchers in drug discovery and medicinal chemistry.
Reaction Scheme: General Synthesis of 5-Chloropyridine-2-sulfonamides
The core of this protocol is the nucleophilic substitution reaction between this compound and an amine in the presence of a base. This reaction is a well-established and reliable method for the formation of sulfonamides.[5]
Caption: General reaction for the synthesis of 5-chloropyridine-2-sulfonamide derivatives.
Safety Precautions
-
This compound is a reactive and moisture-sensitive compound. It is corrosive and can release toxic gases upon contact with water.[6] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each specific amine used.
-
Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are flammable and should be handled with care.
-
Bases like pyridine and triethylamine are flammable and have strong odors. Use them in a fume hood.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | Store under an inert atmosphere and protect from moisture. |
| Substituted Aniline (e.g., 4-methoxyaniline) | Reagent grade | Commercially available | A variety of primary and secondary amines can be used. |
| Pyridine | Anhydrous, ≥99.8% | Commercially available | Can also act as a solvent. Triethylamine can be used as an alternative. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available | Other aprotic solvents like THF or acetonitrile can be used. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | N/A | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | N/A | For work-up. |
| Brine | Saturated aqueous solution | N/A | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | N/A | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | N/A | For column chromatography. |
Experimental Protocol: Synthesis of a Representative Kinase Inhibitor Scaffold
This protocol details the synthesis of N-(4-methoxyphenyl)-5-chloropyridine-2-sulfonamide.
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyaniline (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add pyridine (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
Step 2: Addition of Sulfonyl Chloride
-
In a separate dry vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete.
Step 3: Reaction Monitoring
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
-
Spot the starting amine, the sulfonyl chloride, and the reaction mixture on the TLC plate.
-
Visualize the spots under UV light. The reaction is complete when the starting materials are consumed, and a new, less polar product spot is observed.
Step 4: Work-up and Extraction
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x volume of organic layer) to remove excess pyridine.
-
Saturated NaHCO₃ solution (1 x volume of organic layer) to neutralize any remaining acid.
-
Brine (1 x volume of organic layer).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Step 5: Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure sulfonamide.
-
Combine the fractions containing the product and evaporate the solvent to yield the pure N-(4-methoxyphenyl)-5-chloropyridine-2-sulfonamide as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of 5-chloropyridine-2-sulfonamide derivatives.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive sulfonyl chloride (hydrolyzed) | Use fresh, properly stored this compound. Ensure anhydrous reaction conditions. |
| Low nucleophilicity of the amine | Increase reaction time and/or temperature. Consider using a stronger, non-nucleophilic base like DBU. | |
| Multiple products observed by TLC | Side reactions | Ensure slow, dropwise addition of the sulfonyl chloride at 0 °C to control the reaction exotherm. |
| Difficulty in removing pyridine | Insufficient acid wash | Increase the number and volume of 1 M HCl washes. |
| Product is an oil and not a solid | Impurities present | Re-purify by column chromatography. Consider trituration with a suitable solvent system to induce crystallization. |
Conclusion
This application note provides a comprehensive and adaptable protocol for the synthesis of kinase inhibitors based on the 5-chloropyridine-2-sulfonamide scaffold. By utilizing the commercially available this compound and a diverse range of amines, researchers can efficiently generate libraries of novel compounds for biological screening. The detailed steps for reaction setup, monitoring, work-up, and purification, along with troubleshooting tips, are intended to facilitate the successful implementation of this synthetic strategy in a drug discovery setting. The resulting compounds, featuring the privileged pyridine sulfonamide motif, represent promising starting points for the development of new targeted therapies.
References
- 1. 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5 [chemicalbook.com]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Chloropyridine-2-sulfonyl chloride in Agrochemical Synthesis
Introduction: The Strategic Role of 5-Chloropyridine-2-sulfonyl chloride
This compound is a pivotal heterocyclic building block in modern agrochemical research and development. Its chemical architecture, featuring a reactive sulfonyl chloride group (-SO₂Cl) attached to a chlorinated pyridine ring, makes it an exceptionally valuable intermediate for synthesizing a range of high-potency active ingredients. The sulfonyl chloride moiety serves as a highly efficient electrophile for coupling with nucleophilic partners, most notably amines, to form stable sulfonamide linkages.[1][2] This reactivity is the cornerstone of its application in creating complex molecules with desired biological activities.
This compound is most prominently utilized in the synthesis of sulfonylurea herbicides, a class of agrochemicals renowned for their high efficacy at exceptionally low application rates.[3][4] First commercialized in the early 1980s, sulfonylureas revolutionized weed management by introducing a novel mode of action with favorable environmental profiles compared to older chemistries.[4][5] this compound provides the critical "pyridylsulfonyl" portion of the final herbicide molecule, directly influencing its binding affinity to the target enzyme and, consequently, its herbicidal potency.
Core Application: Synthesis of Sulfonylurea Herbicides
The primary application of this compound is the construction of the sulfonylurea bridge, the defining structural feature of this herbicide class. This bridge connects an aryl or heteroaryl group (in this case, 5-chloropyridine) to a heterocyclic amine, typically a substituted pyrimidine or triazine.
Mechanism of Herbicidal Action
Sulfonylurea herbicides function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][5][6] This enzyme is essential in plants for catalyzing the first step in the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine.[3] These amino acids are fundamental building blocks for proteins and are vital for cell division and plant growth.[3]
When a sulfonylurea herbicide is absorbed by a susceptible plant, it translocates to the meristematic regions (areas of active growth).[3] There, it binds to the ALS enzyme, blocking the production of these essential amino acids. This leads to a rapid cessation of cell division and growth, ultimately resulting in weed death.[3][5] Animals, including humans, lack the ALS enzyme, which contributes to the low mammalian toxicity of these herbicides.[4]
The Synthetic Logic: Building the Sulfonylurea Bridge
The synthesis of a sulfonylurea herbicide is a convergent process, typically involving the coupling of two key intermediates. The reaction of a sulfonyl chloride with a primary amine to form a sulfonamide is a robust and well-established transformation in organic chemistry.[2][7] In this context, this compound serves as one of the primary components. The overall logic involves forming the sulfonylurea linkage (-SO₂-NH-C(O)-NH-) by reacting the sulfonyl chloride moiety with a pre-formed urea or carbamate derivative of a heterocyclic amine.
References
Application Notes and Protocols: A Step-by-Step Guide to Sulfonamide Synthesis from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of sulfonamides from primary amines, a cornerstone reaction in medicinal chemistry and drug development. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties.[1][2] This document will delve into the underlying chemical principles, provide a meticulously detailed experimental procedure, offer troubleshooting advice, and outline methods for the characterization of the final products. The aim is to equip researchers with the necessary knowledge and practical insights to successfully synthesize and purify sulfonamides in a laboratory setting.
Introduction
Sulfonamides, characterized by the -SO₂NH- functional group, are of paramount importance in the pharmaceutical industry.[2] The archetypal reaction for their synthesis involves the coupling of a primary amine with a sulfonyl chloride in the presence of a base.[3] This reaction, often referred to as the Hinsberg test in a qualitative context, is a robust and versatile method for forming the sulfonamide bond.[4][5][6] The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[5] The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction.[3][7]
Reaction Mechanism and Theoretical Background
The synthesis of sulfonamides from primary amines and sulfonyl chlorides proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur center.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion as a leaving group.
-
Deprotonation: A base, typically a tertiary amine like pyridine, removes a proton from the nitrogen atom, yielding the neutral sulfonamide and the hydrochloride salt of the base.
A key characteristic of sulfonamides derived from primary amines is the presence of an acidic proton on the nitrogen atom.[4][6] This acidity is due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[6] Consequently, the resulting N-substituted sulfonamide is soluble in aqueous alkali solutions, a property exploited in the classical Hinsberg test to distinguish primary from secondary and tertiary amines.[4][5][8]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.
Materials and Reagents
-
Primary Amine (e.g., Aniline)
-
Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent[7]
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[7]
-
Solvents for recrystallization (e.g., Ethanol/Water mixture)[9]
-
Silica gel for column chromatography (if necessary)[7]
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates and developing chamber
-
Standard laboratory glassware
Workflow Diagram
Caption: Overall workflow for the synthesis of sulfonamides.
Step-by-Step Procedure
-
Reaction Setup:
-
Addition of Sulfonyl Chloride:
-
Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.[7]
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-24 hours.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[9][10]
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration.[10]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry to a constant weight.[10]
-
If recrystallization is not effective, purification by column chromatography on silica gel may be necessary.[7]
-
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are pure and dry.[7] |
| Loss of product during work-up or purification. | Optimize extraction and recrystallization solvent volumes. | |
| Presence of Starting Material | Insufficient amount of sulfonyl chloride or base. | Use a slight excess of the sulfonyl chloride and ensure at least one equivalent of base is present. |
| Low reactivity of the amine. | Consider using a more reactive sulfonylating agent or a stronger, non-nucleophilic base. | |
| Formation of Side Products | Presence of water leading to hydrolysis of sulfonyl chloride. | Use anhydrous solvents and glassware, and perform the reaction under an inert atmosphere.[7] |
| Di-sulfonylation (formation of R-N(SO₂R')₂). | Use a controlled amount of sulfonyl chloride (close to 1 equivalent). |
Characterization of Sulfonamides
The identity and purity of the synthesized sulfonamide should be confirmed using a combination of spectroscopic and physical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[1]
-
Infrared (IR) Spectroscopy: The presence of the sulfonamide group can be confirmed by characteristic stretching vibrations for the S=O (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and N-H (around 3300 cm⁻¹) bonds.[1][11]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, confirming the molecular formula.[1][2]
-
Melting Point (MP): A sharp melting point range indicates a high degree of purity.
-
Elemental Analysis: Determines the elemental composition of the compound.
Safety Precautions
-
Sulfonyl chlorides are corrosive and moisture-sensitive. They can cause severe skin burns and eye damage.[12] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14][15][16]
-
Pyridine is a flammable, toxic, and malodorous liquid. It should be handled in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[12][13][14][15][16]
Conclusion
The synthesis of sulfonamides from primary amines is a fundamental and widely applicable reaction in organic and medicinal chemistry. By following the detailed protocol and considering the troubleshooting advice provided in these application notes, researchers can confidently and efficiently synthesize a wide array of sulfonamide derivatives. Proper characterization and adherence to safety protocols are essential for successful and safe laboratory practice.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process [mdpi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. aksci.com [aksci.com]
- 16. chemicalbook.com [chemicalbook.com]
The Strategic Application of 5-Chloropyridine-2-sulfonyl Chloride in the Development of Novel Antibacterial Agents
Introduction: The Enduring Scaffold of Sulfonamides and the Role of Pyridine Moieties
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Historically, sulfonamides were among the first classes of synthetic antimicrobial drugs and continue to be a critical area of research in the face of growing antibiotic resistance. The general structure, characterized by a –SO₂NH– linkage, allows for diverse substitutions, leading to a broad spectrum of biological activities. The incorporation of heterocyclic rings, such as pyridine, into sulfonamide structures has been a particularly fruitful strategy in the quest for more potent and selective antibacterial agents. The pyridine ring can engage in various interactions with biological targets and modulate the physicochemical properties of the molecule, such as solubility and bioavailability.
5-Chloropyridine-2-sulfonyl chloride emerges as a key reagent in this context. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a decorated pyridine ring, makes it an ideal building block for creating libraries of novel sulfonamide derivatives. The presence of the chloro- substituent on the pyridine ring can influence the electronic properties and metabolic stability of the final compounds, potentially enhancing their antibacterial efficacy.
This document serves as a comprehensive guide for researchers and drug development professionals on the utilization of this compound in the synthesis and evaluation of new antibacterial agents. We will delve into the synthetic protocols, the rationale behind experimental choices, and the methodologies for assessing the antibacterial potential of the resulting compounds.
Synthetic Strategy: The Sulfonylation of Amines
The most common and effective method for the synthesis of sulfonamides from this compound is the reaction with primary or secondary amines. This nucleophilic substitution reaction proceeds readily, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride.
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the synthesis of N-substituted-5-chloropyridine-2-sulfonamides.
The choice of the amine component is crucial as it will ultimately define the "R" group in the final sulfonamide and significantly impact its biological activity. A diverse range of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a library of compounds for structure-activity relationship (SAR) studies.
Protocol 1: General Procedure for the Synthesis of N-substituted-5-chloropyridine-2-sulfonamides
This protocol provides a generalized method for the synthesis of sulfonamides from this compound and a selected amine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the amine solution and stir for 5-10 minutes at room temperature. The base acts as an acid scavenger.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath). The slow addition helps to control any exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Hexane/Ethyl Acetate) to afford the pure N-substituted-5-chloropyridine-2-sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The formation of the sulfonamide can be confirmed by the characteristic stretching bands for the SO₂ group in the IR spectrum and the disappearance of the N-H protons of the primary amine (if used) in the ¹H NMR spectrum.
Evaluation of Antibacterial Activity
A critical step in the development of new antibacterial agents is the in vitro evaluation of their efficacy against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the most common metric used to quantify the antibacterial activity of a compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the MIC of a compound against both Gram-positive and Gram-negative bacteria.
Materials:
-
Synthesized sulfonamide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Klebsiella pneumoniae (Gram-negative))
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the reference antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in CAMHB at 37 °C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of CAMHB to each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate. This will create a range of concentrations to be tested.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing only the bacterial inoculum in CAMHB (no compound).
-
Negative Control: Wells containing only CAMHB (no bacteria or compound).
-
Reference Control: Wells with serial dilutions of the reference antibiotic.
-
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Structure-Activity Relationship (SAR) Insights
The data obtained from the antibacterial screening of a library of N-substituted-5-chloropyridine-2-sulfonamides can provide valuable insights into the structure-activity relationship.
Figure 2: Logical relationship for Structure-Activity Relationship (SAR) analysis.
Key Considerations for SAR Analysis:
-
Nature of the Amine Substituent: The properties of the "R" group introduced from the amine are paramount.
-
Lipophilicity: Increasing the lipophilicity of the substituent can sometimes enhance antibacterial activity by improving membrane permeability. However, an optimal lipophilicity often exists, beyond which activity may decrease.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on an aromatic amine substituent can influence the pKa of the sulfonamide nitrogen and its interaction with the target enzyme.
-
Steric Factors: The size and shape of the substituent can affect how well the molecule fits into the active site of the target enzyme. Bulky groups may either enhance or diminish activity depending on the specific interactions.
-
-
The 5-Chloro-Pyridine Moiety: The chlorine atom at the 5-position of the pyridine ring is an important feature. It is an electron-withdrawing group that can influence the overall electronic distribution of the molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which may be crucial for binding to the biological target.
Data Presentation:
The antibacterial activity data should be summarized in a clear and concise table for easy comparison.
| Compound ID | R-Group (from Amine) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | Benzylamine | Data | Data |
| 1b | 4-Methylaniline | Data | Data |
| 1c | Morpholine | Data | Data |
| ... | ... | ... | ... |
| Cipro | (Reference) | Data | Data |
Mechanism of Action: The Folate Biosynthesis Pathway
Sulfonamides typically exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. Bacteria synthesize folic acid de novo, which is a precursor for the synthesis of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a depletion of essential metabolites and ultimately inhibiting bacterial growth and replication.
Figure 3: Simplified diagram of the mechanism of action of sulfonamides.
It is important to note that while this is the classical mechanism of action for sulfonamides, novel derivatives may exhibit alternative or additional mechanisms. Therefore, further mechanistic studies are often warranted for promising lead compounds.
Conclusion and Future Directions
This compound is a versatile and valuable reagent for the synthesis of novel sulfonamide-based antibacterial agents. The protocols and strategies outlined in this document provide a solid foundation for researchers to design, synthesize, and evaluate new compounds in this class. The systematic exploration of the structure-activity relationship is key to optimizing the antibacterial potency and selectivity of these derivatives. Future work in this area could involve the synthesis of more complex and diverse amine substituents, the investigation of combination therapies with other antibiotics, and detailed mechanistic studies to elucidate the precise mode of action of the most promising compounds. The continued development of new sulfonamides is a critical endeavor in the global fight against infectious diseases.
Application Notes & Protocols: A Guide to Experimental Procedures for Late-Stage Functionalization of Complex Molecules
Introduction: Redefining Molecular Synthesis with Late-Stage Functionalization
In the landscape of drug discovery and development, the ability to rapidly generate molecular diversity and optimize lead compounds is paramount. Traditional de novo synthesis, while foundational, often requires lengthy, linear sequences to produce a single analog. Late-stage functionalization (LSF) has emerged as a transformative paradigm, offering a more efficient strategy to diversify complex molecules.[1][2] LSF is defined as a chemoselective chemical or biochemical transformation on a structurally intricate molecule that introduces a new functional group without requiring the prior installation of an activating group.[3] This approach allows chemists to directly modify a common advanced intermediate, bypassing redundant synthetic steps and accelerating the exploration of structure-activity relationships (SAR).[4][5]
The core challenge of LSF lies in achieving exquisite control over selectivity.[6] When a complex molecule bearing numerous functional groups and a multitude of C–H bonds is subjected to a reaction, several questions arise:
-
Chemoselectivity: How can the reaction be performed without affecting other sensitive functional groups present in the molecule?
-
Regioselectivity: How can a specific C–H bond be targeted among many sterically and electronically similar bonds?[3]
-
Stereoselectivity: How can the desired stereochemical outcome be ensured at a newly formed chiral center?
This guide provides an in-depth exploration of the primary experimental strategies developed to address these challenges, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. We will delve into three cornerstone methodologies: Transition-Metal-Mediated C–H Functionalization, Photoredox Catalysis, and Enzymatic Transformations.
Figure 1: Comparison of traditional synthesis versus the LSF approach.
Transition-Metal-Mediated C–H Functionalization
Transition metal catalysis is a powerful engine for LSF, capable of activating otherwise inert C–H bonds to form new C–C or C–heteroatom bonds.[1] The strategy often relies on "directing groups"—functional groups inherent to the substrate that coordinate to the metal center, delivering the catalyst to a specific C–H bond, typically in an ortho-position.[1][7] This approach provides a robust solution to the challenge of regioselectivity.
Causality Behind the Method: The Role of Directing Groups
The directing group acts as an intramolecular ligand, forming a stable metallacyclic intermediate. This pre-coordination event dramatically lowers the activation energy for C–H cleavage at a proximal site compared to all other C–H bonds in the molecule. This principle allows for predictable and often exclusive functionalization even in the presence of more electronically activated or sterically accessible sites.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Late-stage functionalization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Introduction of Sulfonyl Groups into Organic Molecules
For: Researchers, scientists, and drug development professionals.
Introduction
The sulfonyl group (–SO₂–) is a cornerstone functional group in modern chemistry, renowned for its profound impact on the physicochemical and biological properties of organic molecules. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a privileged scaffold in medicinal chemistry. Molecules bearing sulfonyl functionalities, such as sulfonamides and sulfones, are found in a vast array of pharmaceuticals, including antibiotics (sulfanilamides), anti-inflammatory drugs (Celecoxib), and diuretics.[1][2][3] Beyond pharmaceuticals, sulfonyl groups are integral to agrochemicals, polymers, and functional materials.[1]
This comprehensive guide provides an in-depth exploration of the principal synthetic methodologies for introducing sulfonyl groups. It moves beyond a mere listing of reactions to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols.
Core Methodologies: A Strategic Overview
The introduction of a sulfonyl moiety can be broadly categorized into several key strategies, each with distinct advantages depending on the target molecule and desired functionality. The choice of method is dictated by factors such as the nature of the substrate (aromatic vs. aliphatic), the desired final product (sulfonic acid, sulfonamide, sulfone), and functional group tolerance.
| Methodology | Sulfonyl Source | Primary Product | Key Features |
| Electrophilic Aromatic Sulfonation | SO₃ (from H₂SO₄/Oleum) | Aryl Sulfonic Acids | Classical method for arenes; reversible reaction.[4][5] |
| Sulfonylation with Sulfonyl Halides | R-SO₂-Cl, R-SO₂-F | Sulfonamides, Sulfones, Sulfonates | Highly versatile; most common route to sulfonamides.[6][7] |
| Reactions of Sulfinate Salts | R-SO₂Na | Sulfones | Acts as a nucleophile or radical precursor.[1][8][9] |
| Radical Sulfonylation | R-SO₂Cl, R-SO₂Na, Na₂S₂O₄ | Vinyl and Alkyl Sulfones | Ideal for functionalizing alkenes and alkynes.[10][11][12] |
| Modern Catalytic Methods | Various | Sulfones, Sulfonamides | Includes transition-metal cross-coupling and SuFEx chemistry.[13][14][15] |
Method 1: Electrophilic Aromatic Sulfonation
This is a foundational method for directly installing a sulfonic acid (–SO₃H) group onto an aromatic ring. It is a classic example of electrophilic aromatic substitution (EAS).[4][16]
Scientific Principles & Mechanistic Insight
The reaction proceeds by generating a potent electrophile, sulfur trioxide (SO₃), or its protonated form, +SO₃H, from concentrated or "fuming" sulfuric acid (oleum).[5][17][18] The π-electrons of the aromatic ring attack the electrophilic sulfur atom, forming a resonance-stabilized carbocation known as a sigma complex.[17] Subsequent deprotonation by a weak base (like HSO₄⁻) restores aromaticity and yields the aryl sulfonic acid.[5][18]
A key feature of this reaction is its reversibility.[4][5] Treatment of an aryl sulfonic acid with dilute hot aqueous acid can cleave the C–S bond, regenerating the arene. This property is strategically employed in synthesis to use the sulfonic acid group as a temporary blocking group to direct other electrophiles to specific positions.[5]
Protocol 1: Sulfonation of Benzene to Benzenesulfonic Acid
Materials:
-
Benzene (Caution: Carcinogen)
-
Fuming sulfuric acid (Oleum, 20% SO₃) (Caution: Highly corrosive)
-
Saturated sodium chloride (NaCl) solution
-
Sodium hydroxide (NaOH) solution, 10%
-
Ice bath, round-bottom flask, reflux condenser, dropping funnel
Safety: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Benzene is a known carcinogen and oleum is extremely corrosive and reacts violently with water.
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Place the flask in an ice-water bath to control the reaction temperature.
-
Reagent Addition: Carefully add 50 mL of fuming sulfuric acid to the flask. Begin stirring and slowly add 20 mL of benzene dropwise from the dropping funnel over 30 minutes. The rate of addition should be controlled to keep the internal temperature below 40°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 60-70°C for one hour with continuous stirring to drive the reaction to completion.
-
Work-up: Cool the reaction mixture to room temperature. Very cautiously, pour the acidic mixture into 200 mL of ice-cold water. This step is highly exothermic and must be done slowly with stirring.
-
Isolation: The product, benzenesulfonic acid, is water-soluble. To isolate it, neutralize the excess sulfuric acid by adding a saturated solution of calcium carbonate or calcium hydroxide until effervescence ceases. Filter off the insoluble calcium sulfate precipitate. The filtrate contains the calcium salt of benzenesulfonic acid.
-
Final Product: To obtain the free acid, treat the filtrate with a stoichiometric amount of sulfuric acid to precipitate calcium sulfate again, followed by filtration. Alternatively, for many applications, the sodium salt is more useful. Add a concentrated solution of NaCl to the neutralized reaction mixture to precipitate sodium benzenesulfonate ("salting out"). Filter the precipitate and recrystallize from aqueous ethanol.
Method 2: Sulfonylation via Sulfonyl Halides
The reaction of sulfonyl chlorides (R-SO₂Cl) with nucleophiles is arguably the most common and versatile method for creating sulfonamides and sulfones.[3][6] Sulfonyl fluorides (R-SO₂F) are also gaining prominence, especially in chemical biology applications.[14][19]
Scientific Principles & Mechanistic Insight
Aryl sulfonyl chlorides are typically prepared from arenes via direct chlorosulfonylation with excess chlorosulfonic acid (HSO₃Cl) or by a two-step process involving sulfonation followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][20][21]
The central sulfur atom in a sulfonyl halide is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the halogen. This makes it highly susceptible to attack by nucleophiles such as primary or secondary amines. The reaction is a nucleophilic acyl substitution-type process. A base, such as pyridine or triethylamine, is typically required to neutralize the HCl byproduct, which would otherwise protonate the amine nucleophile and render it unreactive.[6]
Protocol 2: Synthesis of N-Benzyl-p-toluenesulfonamide
Materials:
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
-
Benzylamine
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, separatory funnel, ice bath
Safety: Sulfonyl chlorides are lachrymatory and moisture-sensitive. Amines can be corrosive and have strong odors. Pyridine is toxic. All operations should be performed in a fume hood. Wear appropriate PPE.
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve p-toluenesulfonyl chloride (1.91 g, 10 mmol) in 30 mL of dichloromethane (DCM). Place the flask in an ice bath and begin stirring.
-
Nucleophile Addition: In a separate vial, mix benzylamine (1.07 g, 10 mmol) and pyridine (1.19 g, 15 mmol). Slowly add this amine-base mixture dropwise to the stirred solution of tosyl chloride over 15 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl (to remove excess pyridine and benzylamine), 20 mL of water, 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture to yield N-benzyl-p-toluenesulfonamide as a white crystalline solid.
Method 3: Nucleophilic and Radical Reactions of Sulfinate Salts
Sodium sulfinates (R-SO₂Na) are versatile reagents that can act as both nucleophiles and precursors to sulfonyl radicals, making them powerful building blocks for sulfones.[1][22]
Scientific Principles & Mechanistic Insight
-
As Nucleophiles: Sulfinate anions are excellent sulfur-based nucleophiles.[9] They readily participate in Sₙ2 reactions with alkyl halides or undergo transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann-type) with aryl halides to form sulfones.[1][13][23] The choice of catalyst and ligands is crucial for the success of cross-coupling reactions.[13]
-
As Radical Precursors: Sulfinate salts can be oxidized to form sulfonyl radicals (R-SO₂•). This can be achieved using chemical oxidants, photoredox catalysis, or electrochemistry.[8][24] These highly reactive radicals can then add across alkenes and alkynes, initiating a radical chain process to yield vinyl or alkyl sulfones.[10][11][25] This approach is particularly valuable for difunctionalization reactions where other functional groups can be introduced simultaneously.[12]
Protocol 3: Radical Addition of Sodium Benzenesulfinate to Styrene
Materials:
-
Sodium benzenesulfinate
-
Styrene
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Methanol/Water solvent mixture
-
Nitrogen or Argon supply
-
Magnetic stirrer, round-bottom flask, reflux condenser
Safety: Styrene is flammable and a suspected carcinogen. Persulfates are strong oxidizing agents. Perform the reaction under an inert atmosphere in a fume hood.
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium benzenesulfinate (1.64 g, 10 mmol) and ammonium persulfate (2.74 g, 12 mmol).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10 minutes.
-
Solvent and Reagent Addition: Add a degassed mixture of 30 mL of methanol and 10 mL of water to the flask. Begin stirring to dissolve the solids. Add styrene (1.04 g, 10 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. The persulfate will thermally decompose to generate sulfate radicals, which then oxidize the sulfinate to the sulfonyl radical, initiating the reaction.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of water. A white precipitate of the product sulfone will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from ethanol to yield (2-phenyl-2-(phenylsulfonyl)ethyl)benzene as a white solid.
Method 4: Emerging Frontiers - SuFEx Click Chemistry
A modern and powerful strategy for creating sulfonyl linkages is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[26] This near-perfect click reaction involves the reaction of a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (R-O-SO₂F) with a nucleophile.[14][19]
Scientific Principles & Mechanistic Insight
The S-F bond in sulfonyl fluorides is remarkably stable under many physiological and synthetic conditions but can be selectively activated to react with nucleophiles like phenols and amines.[19][26][27] This unique balance of stability and reactivity makes SuFEx an ideal tool for bioconjugation, drug discovery, and materials science.[14][26] It allows for the late-stage functionalization of complex molecules under mild, often aqueous, conditions.[14] The reliability and specificity of the SuFEx reaction have established it as a true click reaction, enabling the rapid assembly of molecular libraries and the development of targeted covalent inhibitors in chemical biology.[19][28]
Conclusion
The introduction of the sulfonyl group is a mature yet continuously evolving field in organic synthesis. While classical methods like electrophilic sulfonation and reactions of sulfonyl chlorides remain workhorses in the lab, modern techniques involving radical pathways, transition-metal catalysis, and SuFEx chemistry have opened new avenues for creating complex sulfonyl-containing molecules with high precision and efficiency.[13][14][29] The choice of synthetic strategy must be carefully considered based on the specific molecular target, required functional group tolerance, and desired scale of the reaction. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and effectively incorporate this vital functional group into their synthetic programs.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 10. Radical-mediated sulfonylation relay of alkyl alkynes/alkenes and electron-deficient alkenes to access vinyl and alkyl sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metal-catalyzed C–S bond formation using sulfur surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. byjus.com [byjus.com]
- 17. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Eureka | Patsnap [eureka.patsnap.com]
- 22. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 23. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 29. Radical-mediated sulfonylation relay of alkyl alkynes/alkenes and electron-deficient alkenes to access vinyl and alkyl sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 5-Chloropyridine-2-sulfonyl Chloride in the Synthesis of Potent Carbonic Anhydrase Inhibitors: A Technical Guide
Introduction: The Enduring Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a seemingly simple reaction that is critical for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[1] In humans, 16 different CA isozymes have been identified, each with distinct tissue distribution and subcellular localization. The clinical relevance of inhibiting these enzymes is well-established, with sulfonamide-based CA inhibitors being used as diuretics, anti-glaucoma agents, antiepileptics, and more recently, as potential anti-cancer and anti-obesity drugs.[2]
A significant challenge in the development of CA inhibitors is achieving selectivity for a specific isozyme.[3] For instance, in cancer therapy, the transmembrane isozymes CA IX and CA XII are overexpressed in many hypoxic tumors and are implicated in tumor progression and metastasis, making them attractive therapeutic targets.[4][5] Selective inhibition of these tumor-associated isozymes over the ubiquitous cytosolic isozymes (e.g., hCA I and II) is crucial to minimize off-target side effects.[3][5] This has driven the exploration of diverse chemical scaffolds to achieve desired potency and selectivity.
Among the various synthetic precursors, 5-Chloropyridine-2-sulfonyl chloride has emerged as a valuable and versatile building block for the creation of novel carbonic anhydrase inhibitors. Its unique electronic properties and reactive nature allow for the straightforward introduction of the critical sulfonamide pharmacophore, while the chloropyridine ring provides a scaffold for further chemical modification to fine-tune the inhibitor's properties. This guide provides a detailed overview of the application of this compound in the design and synthesis of potent and selective carbonic anhydrase inhibitors.
Chemical Profile of this compound
This compound is a white solid with the molecular formula C₅H₃Cl₂NO₂S.[6] Its reactivity is primarily dictated by the highly electrophilic sulfonyl chloride group (-SO₂Cl). This functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages, which is the cornerstone of its utility in synthesizing CA inhibitors.[7][8] The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen atom influences the reactivity of the sulfonyl chloride group and provides a handle for further synthetic modifications.
| Property | Value |
| Molecular Formula | C₅H₃Cl₂NO₂S·HCl |
| Molecular Weight | 248.51 g/mol [6] |
| Appearance | White solid[6] |
| Storage Conditions | 0-8°C[6] |
General Synthetic Protocol for Carbonic Anhydrase Inhibitors using this compound
The following is a representative, step-by-step protocol for the synthesis of a carbonic anhydrase inhibitor via the reaction of this compound with a primary amine. This protocol is based on established methods for sulfonamide synthesis.[1]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 5-chloro-N-substituted-pyridine-2-sulfonamides.
Materials:
-
This compound
-
Appropriate primary amine (e.g., 4-aminobenzylamine)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-chloro-N-substituted-pyridine-2-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
The inhibitory activity of sulfonamides is primarily due to the binding of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[1] The sulfonamide moiety (R-SO₂NH₂) exists in an equilibrium with its deprotonated form (R-SO₂NH⁻). The anionic nitrogen of the deprotonated sulfonamide coordinates directly to the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme.
Caption: Simplified diagram of sulfonamide inhibitor binding to the zinc ion in the carbonic anhydrase active site.
This strong coordination bond effectively blocks the active site and prevents the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's function. The affinity of the inhibitor is further enhanced by hydrogen bonding and van der Waals interactions between the inhibitor's scaffold (in this case, the 5-chloropyridine ring and its substituents) and amino acid residues lining the active site cavity.[9][10]
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and isozyme selectivity of sulfonamide-based CA inhibitors can be significantly modulated by altering the substituents on the aromatic or heterocyclic ring. For inhibitors derived from this compound, the following SAR principles can be inferred from studies on related heterocyclic sulfonamides:
-
The Sulfonamide Group is Essential: The unsubstituted sulfonamide group (-SO₂NH₂) is critical for high-affinity binding to the active site zinc ion.
-
The Pyridine Ring as a Scaffold: The pyridine ring serves as a versatile scaffold for introducing various "tail" functionalities. These tails can extend into different regions of the CA active site, leading to enhanced affinity and selectivity.
-
The Chlorine Atom: The chlorine atom at the 5-position of the pyridine ring can influence the electronic properties of the sulfonamide group and may participate in halogen bonding or other interactions within the active site, potentially affecting binding affinity.
-
Substituents on the Sulfonamide Nitrogen: The nature of the substituent attached to the sulfonamide nitrogen (the "R" group in the general synthesis) plays a crucial role in determining the inhibitor's properties. By varying this group, it is possible to modulate factors such as solubility, cell permeability, and interactions with specific amino acid residues in the active site, thereby influencing isozyme selectivity.[11]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [12] |
| 2,4-dichloro-5-((4-fluorobenzyl)sulfonyl)benzenesulfonamide | 349 | 6.9 | 2.8 | 2.7 | |
| 4-(3-(1H-1,2,4-triazol-1-yl)propyl)benzenesulfonamide | 75 | 13 | 0.12 | - | |
| 4-((4,6-diethoxy-1,3,5-triazin-2-yl)amino)benzenesulfonamide | 136 | 278 | 0.34 | - |
Conclusion and Future Directions
This compound is a highly valuable reagent for the synthesis of novel carbonic anhydrase inhibitors. Its reactivity allows for the straightforward incorporation of the essential sulfonamide pharmacophore, while the chloropyridine scaffold provides ample opportunities for chemical diversification to optimize potency and isozyme selectivity. The development of inhibitors with high selectivity for tumor-associated isozymes CA IX and XII remains a key objective in cancer research. The strategic use of building blocks like this compound, coupled with rational drug design and a thorough understanding of structure-activity relationships, will undoubtedly continue to fuel the discovery of next-generation carbonic anhydrase inhibitors with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase inhibitors. Inhibition of cytosolic isozymes I and II and transmembrane, cancer-associated isozyme IX with lipophilic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: inhibition of cytosolic isozymes I and II with sulfamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies | MDPI [mdpi.com]
- 12. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Leveraging 5-Chloropyridine-2-sulfonyl Chloride in the Development of Novel Anticancer Therapeutics
Introduction
The pursuit of novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, pyridine-based scaffolds have emerged as privileged structures due to their ability to interact with a wide array of biological targets. The sulfonamide functional group is another critical pharmacophore, renowned for its presence in a multitude of clinically approved drugs, including several anticancer agents.[1] The strategic combination of these two moieties offers a powerful approach to generating libraries of compounds with significant potential for anticancer activity.
5-Chloropyridine-2-sulfonyl chloride is a versatile and highly reactive building block that enables the synthesis of a diverse range of N-substituted pyridine-2-sulfonamides. Its utility lies in the electrophilic nature of the sulfonyl chloride group, which readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reactivity, coupled with the inherent biological relevance of the chloropyridine core, makes it an invaluable reagent for drug discovery programs aimed at developing new cancer therapies. These therapies often target key cellular processes such as cell cycle regulation and signal transduction pathways.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis and evaluation of potential anticancer therapeutics. It includes detailed protocols, insights into the rationale behind experimental choices, and methodologies for biological evaluation.
Core Concepts: The Chemistry and Rationale
The fundamental reaction underpinning the use of this compound in anticancer drug discovery is the sulfonamide formation reaction. This typically involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.
The rationale for using this particular building block is multifold:
-
Structural Rigidity and Vectorial Display: The pyridine ring provides a rigid scaffold that allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.
-
Hydrogen Bonding Capabilities: The sulfonamide linkage provides both hydrogen bond donors and acceptors, which are crucial for binding to the active sites of enzymes and receptors.
-
Modulation of Physicochemical Properties: The chloro-substituent on the pyridine ring can influence the compound's lipophilicity and metabolic stability, which are key parameters in drug design.
-
Access to Diverse Chemical Space: The reactivity of the sulfonyl chloride allows for the facile introduction of a wide variety of amine-containing fragments, enabling the exploration of a vast chemical space to optimize biological activity.
Synthesis Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-aryl-5-chloropyridine-2-sulfonamides, a class of compounds with demonstrated potential for anticancer activity.
Protocol 1: General Synthesis of N-(Substituted phenyl)-5-chloropyridine-2-sulfonamides
This protocol outlines a general procedure for the reaction of this compound with various substituted anilines. This two-step process involves the formation of a sulfonamide intermediate.[3]
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 4-methoxyaniline)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled aniline solution with constant stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir overnight.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product into DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane to yield the pure N-(substituted phenyl)-5-chloropyridine-2-sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride.
-
Pyridine as Base and Solvent: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Controlled Addition at Low Temperature: The slow addition of the sulfonyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.
-
Aqueous Workup: The series of washes with acidic, basic, and neutral solutions is essential to remove unreacted starting materials, pyridine, and other impurities.
Experimental and Data Visualization
The following diagram illustrates the general workflow for the synthesis and initial biological evaluation of anticancer candidates derived from this compound.
Caption: Synthetic and evaluative workflow for anticancer drug discovery.
Biological Evaluation Protocols
Once a library of N-aryl-5-chloropyridine-2-sulfonamides has been synthesized and characterized, the next critical step is to evaluate their anticancer activity.
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized sulfonamide compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in complete cell culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The results of the cytotoxicity screening can be summarized in a table for easy comparison of the anticancer activity of the synthesized compounds.
| Compound ID | Substituent on Phenyl Ring | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| CP-1 | 4-Fluoro | 8.5 | 12.3 | 9.1 |
| CP-2 | 4-Methoxy | 15.2 | 21.7 | 18.4 |
| CP-3 | 3,4-Dichloro | 5.1 | 7.8 | 6.5 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanism of Action: Unraveling the Anticancer Effects
Compounds that exhibit significant cytotoxicity in the initial screening should be further investigated to determine their mechanism of action. This can involve a variety of cell-based assays.
Signaling Pathway Diagram
Many sulfonamide-based anticancer agents have been shown to inhibit protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1] The following diagram illustrates a simplified generic kinase signaling pathway that can be dysregulated in cancer.
Caption: Inhibition of a kinase cascade by a sulfonamide derivative.
Conclusion and Future Directions
This compound is a valuable and versatile reagent for the synthesis of novel sulfonamide-based compounds with potential anticancer activity. The protocols and methodologies outlined in this document provide a solid foundation for researchers to design, synthesize, and evaluate new therapeutic candidates. The modular nature of the synthesis allows for the creation of large and diverse libraries of compounds, increasing the probability of identifying potent and selective anticancer agents. Future research in this area should focus on exploring a wider range of amine building blocks, elucidating the specific molecular targets of the most active compounds, and optimizing their pharmacological properties for in vivo efficacy and safety.
References
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Chloropyridine-2-sulfonyl Chloride Synthesis
Welcome to the technical support center for the synthesis and application of 5-Chloropyridine-2-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. As a highly reactive electrophile, this compound is a cornerstone for building complex sulfonamides, particularly in pharmaceutical discovery.[1] However, its synthesis is sensitive to reaction conditions, often leading to challenges in achieving high yield and purity.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices, empowering you to diagnose and resolve issues encountered in your own lab.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis of this compound, typically prepared via a Sandmeyer-type reaction from 2-Amino-5-chloropyridine.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is the most frequent issue, often stemming from one of three critical areas: the initial diazotization, the subsequent sulfonylation, or the final work-up.
A1: Root Cause Analysis & Solutions
-
Inefficient Diazotization: The formation of the diazonium salt from 2-Amino-5-chloropyridine is highly exothermic and the salt itself is unstable at elevated temperatures.
-
Causality: If the temperature rises above the optimal 0-5 °C range, the diazonium salt can decompose, leading to nitrogen gas evolution and the formation of phenolic byproducts, directly reducing the amount of intermediate available for the next step.[2]
-
Solution: Maintain strict temperature control between -5 °C and 5 °C during the addition of sodium nitrite.[2][3] Use an ice/salt or acetone/dry ice bath and add the nitrite solution slowly, dropwise, ensuring the internal temperature never exceeds 5 °C.
-
-
Purity of Starting Amine: The purity of the initial 2-Amino-5-chloropyridine is paramount.
-
Causality: Impurities in the starting material can interfere with the diazotization process or introduce competing side reactions.
-
Solution: Ensure the starting amine is of high purity (>98%). If necessary, recrystallize the material before use.
-
-
Hydrolysis of the Product: this compound is highly susceptible to hydrolysis, converting it into the corresponding and unreactive 5-chloropyridine-2-sulfonic acid.[4]
-
Causality: This occurs if the product is exposed to water for extended periods, especially at non-acidic pH or elevated temperatures during work-up.
-
Solution: The work-up should be performed quickly in cold, acidic water. The product's low solubility in aqueous acid is advantageous, causing it to precipitate while protecting it from extensive hydrolysis.[3] Collect the solid promptly via filtration and wash with cold water.
-
Q2: I'm observing significant byproduct formation in my crude product. How can I identify and minimize these impurities?
Impurity profiles can be complex, but they typically arise from side reactions of the diazonium intermediate or degradation of the final product.
A2: Impurity Identification & Mitigation
| Impurity Type | Identification (Typical Analytical Signature) | Root Cause | Mitigation Strategy |
| 5-Chloro-2-hydroxypyridine | Appears as a more polar spot on TLC. Can be identified by LC-MS. | Decomposition of the diazonium salt due to excessive temperature during diazotization.[2] | Strictly maintain reaction temperature between -5 °C and 5 °C.[3] |
| Over-chlorinated Species | e.g., Dichloropyridine derivatives. Detected by GC-MS or LC-MS (distinct isotopic pattern for multiple chlorines). | Impure starting materials or harsh chlorinating conditions in upstream steps.[5] | Use high-purity 2-Amino-5-chloropyridine. |
| 5-Chloropyridine-2-sulfonic acid | Highly water-soluble; may not be visible on standard TLC. Can be detected by LC-MS. | Hydrolysis of the sulfonyl chloride product during work-up or storage.[4] | Perform a rapid, cold aqueous work-up. For purification, scrub a solution of the crude product (e.g., in dichloromethane) with cold aqueous HCl to extract the more soluble sulfonic acid.[2] |
Q3: The reaction seems to stall before completion. What should I investigate?
A stalled reaction, where starting material remains despite extended reaction times, points to issues with reagents or reaction conditions.
A3: Diagnosing Stalled Reactions
-
Stoichiometry of Sodium Nitrite: Ensure you are using at least one full equivalent of sodium nitrite. It's common practice to use a slight excess (e.g., 1.05 equivalents) to ensure complete conversion of the amine.
-
Source and Delivery of Sulfur Dioxide: The Sandmeyer reaction requires a source of sulfur dioxide. This is typically achieved by using a solution of SO₂ in acetic acid or by using thionyl chloride in an aqueous system.[3]
-
Causality: If the SO₂ concentration is too low or it has outgassed from the solution, the reaction will not proceed.
-
Solution: Use freshly prepared reagents. Ensure the copper catalyst (typically CuCl) is present and active to facilitate the reaction with the SO₂ source.
-
-
Catalyst Activity: The copper(I) chloride catalyst can be crucial.
-
Causality: If the catalyst is oxidized or of poor quality, the conversion of the diazonium salt to the sulfonyl chloride will be inefficient.
-
Solution: Use high-quality, freshly prepared or properly stored CuCl.
-
Visualized Workflow and Troubleshooting
To better conceptualize the process, the following diagrams illustrate the synthetic workflow and a decision-making tree for troubleshooting low yields.
Caption: High-level workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis.
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from established literature for the preparation of 2-Chloropyridine-5-sulfonyl chloride from 2-Chloro-5-aminopyridine.[3][6]
Materials & Reagents:
-
2-Chloro-5-aminopyridine (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Sulfur Dioxide (SO₂) solution in acetic acid
-
Copper(I) Chloride (CuCl) (catalytic amount)
-
Ice
-
Deionized Water
Procedure:
-
Amine Solution Preparation: In a flask equipped with a magnetic stirrer and thermometer, dissolve 2-chloro-5-aminopyridine (e.g., 10 g) in a mixture of concentrated hydrochloric acid (e.g., 16 mL) and glacial acetic acid (e.g., 89 mL).[6]
-
Cooling: Cool the solution to -5 °C in an ice/acetone or ice/salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (e.g., 5.7 g, 1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine mixture over 45-60 minutes. CRITICAL: Ensure the internal temperature does not rise above 5 °C during the addition.[2][3]
-
Sulfonylation: In a separate, larger reactor, prepare a cooled (0-5 °C) solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of CuCl.
-
Addition: Slowly add the freshly prepared diazonium salt slurry from step 3 to the SO₂/CuCl solution from step 4. Maintain the temperature of the receiving flask between 0-10 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Work-up & Isolation: Pour the reaction mixture into a large beaker containing a stirred mixture of ice and water (e.g., 300-400 mL).[6] A precipitate should form immediately.
-
Filtration: Stir the slurry for 15 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids and salts.
-
Drying: Dry the product under vacuum at a temperature below 40 °C to yield 2-chloropyridine-5-sulfonyl chloride as a solid.
-
Characterization: The product can be characterized by ¹H NMR. The expected spectrum in CDCl₃ would show signals around δ 7.62 (d), 8.26 (dd), and 9.04 (d).[6]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5 [chemicalbook.com]
Technical Support Center: Overcoming Low Reactivity of Amines with 5-Chloropyridine-2-sulfonyl Chloride
Welcome to the technical support center for one of the more nuanced transformations in modern medicinal chemistry: the sulfonylation of amines with 5-Chloropyridine-2-sulfonyl chloride. The resulting 5-chloropyridine-2-sulfonamide moiety is a privileged scaffold in drug discovery, but its synthesis can be challenging, particularly when dealing with weakly nucleophilic or sterically hindered amines.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights and actionable troubleshooting protocols. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to rationalize and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my amine showing low reactivity with this compound?
A: The reactivity in this sulfonylation reaction is a direct function of the amine's nucleophilicity and steric accessibility. Several factors can contribute to low reactivity:
-
Electronic Effects: Amines attached to electron-withdrawing groups (e.g., aromatic rings, heteroaromatics, carbonyls) are less nucleophilic. The lone pair of electrons on the nitrogen is delocalized, making it less available to attack the electrophilic sulfur atom of the sulfonyl chloride.
-
Steric Hindrance: Bulky substituents on the amine (α- or β-branching) or on the sulfonyl chloride itself can physically block the approach of the nucleophile to the reaction center.[1][2] This spatial impediment increases the activation energy of the reaction, slowing it down or preventing it altogether.
-
Poor Solubility: If either the amine or the sulfonyl chloride has poor solubility in the chosen reaction solvent, the reaction will be slow due to the low concentration of reagents in the solution phase.
Q2: I'm using pyridine as a base, but the reaction is still sluggish. Why isn't it effective?
A: While pyridine is a common base for these reactions, its primary role is often to neutralize the HCl generated during the reaction. For weakly nucleophilic or sterically hindered amines, a simple acid scavenger is insufficient. A more potent catalyst is required to activate the sulfonyl chloride. Pyridine is a relatively weak nucleophile and base compared to other catalysts, and it may not be strong enough to significantly accelerate the reaction with a challenging amine substrate.
Q3: What is the primary side reaction I should be concerned about?
A: The most common and detrimental side reaction is the hydrolysis of the this compound .[3] Sulfonyl chlorides are highly susceptible to reaction with water, which converts them into the corresponding and unreactive sulfonic acid. This issue is exacerbated by extended reaction times and elevated temperatures often used to drive sluggish reactions. Strict anhydrous conditions are critical for success.[3]
Q4: How stable is this compound?
A: Like most sulfonyl chlorides, it is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[3] It is best stored in a desiccator. Over time, exposure to atmospheric moisture will lead to hydrolysis, reducing its purity and potency. If you suspect your reagent has degraded, it's a common cause of failed reactions.
Troubleshooting Guides & Protocols
This section addresses specific experimental failures in a question-and-answer format, providing detailed explanations and step-by-step protocols to overcome them.
Scenario 1: Low to No Product Conversion
Q: My TLC/LC-MS analysis shows only unreacted amine and baseline material after 24 hours. What is the most effective way to drive this reaction to completion?
A: Causal Analysis & Solution
When a standard pyridine/DCM system fails, the root cause is almost always an activation energy barrier that is too high for the amine's nucleophilicity. The solution is to employ a superior nucleophilic catalyst that can activate the sulfonyl chloride more effectively. The catalyst of choice in this scenario is 4-Dimethylaminopyridine (DMAP) .
The DMAP Catalysis Mechanism: DMAP is a hypernucleophilic catalyst. It functions by first attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate.[4][5][6] This intermediate is significantly more electrophilic than the sulfonyl chloride itself, making it susceptible to attack by even weak nucleophiles like hindered or electron-deficient amines. DFT calculations have shown that the energy barrier for the formation of the DMAP intermediate is significantly lower than for other bases like collidine.[5][6]
Figure 1: Catalytic cycle of DMAP in sulfonylation.
Protocol 1: DMAP-Catalyzed Sulfonylation of Unreactive Amines
This protocol is designed for amines that have failed to react under standard conditions.
-
Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or acetonitrile (ACN) (to make a 0.1 M solution).
-
Addition of Base & Catalyst: Add a tertiary amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). Follow this with the addition of DMAP (0.1 - 0.2 eq). Stir the solution at room temperature for 10 minutes.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM/ACN and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is still sluggish, it can be gently heated to 40 °C.
-
Work-up: Quench the reaction by adding saturated aqueous NH4Cl solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Standard Condition (Pyridine) | Optimized Condition (DMAP) | Rationale for Change |
| Catalyst | Pyridine (as base) | DMAP (0.1-0.2 eq) | DMAP is a hypernucleophilic catalyst that dramatically lowers the reaction's activation energy.[4][6] |
| Base | Pyridine (1.5-2.0 eq) | Et3N or DIPEA (2.0-3.0 eq) | A non-nucleophilic, sterically hindered base is used solely to scavenge HCl without competing with the catalyst. |
| Temperature | Room Temperature | 0 °C to RT (or 40 °C) | Slow initial addition at 0 °C controls potential exotherms, followed by warming to increase the reaction rate. |
| Solvent | DCM | Anhydrous DCM or ACN | Acetonitrile can sometimes improve the solubility of polar amines and their salts. |
Scenario 2: Low Yield with Multiple Byproducts
Q: My reaction is messy. I'm getting about 30% of my desired product, but I also see several byproducts, including a major one that I suspect is the sulfonic acid.
A: Causal Analysis & Solution
This outcome points to two simultaneous problems: a slow desired reaction and a competing, faster side reaction—primarily hydrolysis of the sulfonyl chloride.[3] Simply increasing the temperature will accelerate both pathways and likely won't improve the yield of the desired product. The key is to scrupulously remove water and accelerate the desired reaction to outcompete the hydrolysis.
The Hydrolysis Problem: Water is a small, aggressive nucleophile that readily attacks the sulfonyl chloride. Even trace amounts in your solvent, on your glassware, or in your amine or base can lead to the formation of the unreactive 5-chloropyridine-2-sulfonic acid.
Figure 2: Decision workflow for troubleshooting low yields.
Protocol 2: Rigorous Anhydrous Sulfonylation
This protocol incorporates best practices for excluding moisture, which is critical when reaction times are long.
-
Glassware & Reagent Prep: Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas. Use freshly opened bottles of sure-seal anhydrous solvents. If using bulk solvents, ensure they have been dried over molecular sieves. Ensure the amine and base are anhydrous.
-
Reaction Setup: Assemble the reaction under a positive pressure of nitrogen or argon. Add the amine (1.0 eq), anhydrous solvent (e.g., DCM, 0.1 M), Et3N (2.0 eq), and DMAP (0.1 eq) via syringe through a rubber septum.
-
Controlled Addition: In a separate flame-dried flask, dissolve this compound (1.1 eq) in anhydrous DCM. Transfer this solution to a gas-tight syringe and add it to the reaction mixture very slowly over 1-2 hours using a syringe pump, maintaining the reaction temperature at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor by LC-MS. The slow addition ensures that the concentration of the highly reactive sulfonyl chloride is always low, minimizing side reactions and favoring the reaction with the amine over trace water.
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1. The presence of sulfonic acid can sometimes complicate purification; it may be removed with a dilute aqueous base wash, but this risks hydrolyzing any remaining product. A direct chromatographic purification is often safer.
By combining the catalytic power of DMAP with rigorously controlled anhydrous conditions and slow addition, you can significantly shift the reaction kinetics in favor of your desired sulfonamide product, leading to both higher yields and cleaner reaction profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
Stability and storage conditions for 5-Chloropyridine-2-sulfonyl chloride
Welcome to the dedicated technical support guide for 5-Chloropyridine-2-sulfonyl chloride. This resource is designed for our valued partners in research, science, and drug development. Here, we address common challenges and questions regarding the stability, storage, and handling of this highly reactive intermediate, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and reactivity of this compound, it is critical to store it under controlled conditions. While shipping may occur at ambient temperatures, long-term storage recommendations can vary. For maximum shelf life, we advise storing the compound at refrigerator temperatures (2-8°C) or colder (-20°C) .[1] The most crucial factor is to keep the container tightly sealed and protected from moisture.[1][2][3]
Q2: Why is moisture so detrimental to the stability of this compound?
A2: this compound belongs to the sulfonyl chloride class of compounds, which are inherently highly reactive towards nucleophiles. Water is a nucleophile that readily attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction, known as hydrolysis, results in the formation of the corresponding 5-chloropyridine-2-sulfonic acid and hydrogen chloride (HCl) gas.[2][3] This degradation is problematic for several reasons:
-
Loss of Reactivity: The sulfonic acid is no longer reactive in the desired sulfonylation reactions.
-
Introduction of Impurities: The presence of the sulfonic acid and HCl can complicate your reaction work-up and the purification of your target molecule.
-
Pressure Buildup: The generation of HCl gas can lead to a pressure buildup in a sealed container, creating a safety hazard.
Q3: I observe some discoloration or a change in the physical appearance of the solid. Is it still usable?
A3: this compound is typically a solid. Any significant change in color or appearance, such as clumping or the presence of a liquid, could indicate decomposition, likely due to moisture ingress. It is highly recommended to perform a quality control check, for instance, by taking a melting point or running a quick NMR spectrum on a small sample, to assess its purity before use. If significant degradation is suspected, it is best to use a fresh, unopened vial for your experiment to ensure reproducibility.
Q4: What materials are incompatible with this compound?
A4: Due to its high reactivity, this compound should not be stored or handled with the following materials:
-
Water and Moisture: As discussed, this leads to rapid hydrolysis.[2][3]
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[4][5]
-
Bases: This includes common bases like amines, hydroxides, and carbonates, which will readily react with the sulfonyl chloride.[3]
-
Alcohols: Will react to form sulfonate esters.[3]
-
Alkalis: Prone to neutralization and deterioration reactions.[6]
Always use clean, dry glassware and equipment when handling this reagent.
Troubleshooting Guide
Issue 1: My reaction yield is lower than expected.
This is a common issue that can often be traced back to the quality of the this compound used.
Troubleshooting Steps:
-
Reagent Integrity Check:
-
Question: Was the vial of this compound new and sealed?
-
Rationale: An opened vial may have been exposed to atmospheric moisture, leading to partial hydrolysis and a lower effective concentration of the active reagent.
-
Action: If possible, repeat the reaction with a fresh, unopened vial of the reagent.
-
-
Handling Technique Review:
-
Question: How was the reagent handled and dispensed?
-
Rationale: Even brief exposure to a humid atmosphere can be detrimental. The reagent should be weighed and dispensed quickly, preferably in a glove box or under a stream of inert gas (e.g., nitrogen or argon).
-
Action: Refine your handling protocol to minimize any contact with air and moisture.
-
-
Reaction Conditions:
-
Question: Were your reaction solvents anhydrous? Was your glassware thoroughly dried?
-
Rationale: Any source of moisture in the reaction setup can consume the sulfonyl chloride, reducing the yield of your desired product.
-
Action: Ensure all solvents are of anhydrous grade and that glassware is oven-dried or flame-dried before use.
-
Issue 2: I'm observing unexpected byproducts in my reaction mixture.
The presence of unexpected byproducts can often be attributed to the degradation of the starting material or side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected byproducts.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Refrigerator (2-8°C) or -20°C | Minimizes decomposition over long-term storage.[1] |
| Storage Atmosphere | Tightly sealed container, under inert gas (e.g., Argon, Nitrogen) if possible. | Prevents hydrolysis from atmospheric moisture.[1][2] |
| Incompatible Materials | Water, bases, amines, alcohols, strong oxidizing agents. | Highly reactive nature of the sulfonyl chloride group.[3][4][5] |
Experimental Protocol: Handling and Dispensing
This protocol outlines the best practices for handling this compound to maintain its integrity.
Objective: To accurately weigh and dispense this compound while minimizing exposure to atmospheric moisture.
Materials:
-
Vial of this compound
-
Spatula
-
Weighing paper or weighing boat
-
Analytical balance
-
Reaction flask, oven-dried and cooled under inert gas
-
Inert gas source (Nitrogen or Argon)
-
Glove box (recommended) or well-ventilated fume hood
Procedure:
-
Preparation:
-
Allow the vial of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Ensure your reaction flask is assembled, oven-dried, and under a positive pressure of inert gas.
-
-
Dispensing (in a Glove Box - Preferred Method):
-
Introduce the sealed vial, spatula, and weighing vessel into the glove box antechamber and purge according to standard procedure.
-
Inside the glove box, open the vial and quickly weigh the desired amount of the solid.
-
Immediately add the weighed solid to your reaction flask.
-
Tightly reseal the vial of this compound.
-
-
Dispensing (in a Fume Hood - Alternative Method):
-
Maintain a gentle, positive flow of inert gas into your reaction flask.
-
Open the vial of this compound. Work quickly to minimize the time the vial is open.
-
Weigh the desired amount on a balance situated close to the fume hood.
-
Quickly add the solid to the reaction flask against the counter-flow of inert gas.
-
Immediately and tightly reseal the reagent vial. It can be beneficial to flush the headspace of the vial with inert gas before sealing.
-
Diagram of Handling Workflow:
Caption: Recommended workflow for handling moisture-sensitive this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 2-Chloropyridine-5-sulfonyl Chloride | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]
Optimizing reaction conditions for coupling with sterically hindered amines
<content>## Technical Support Center: Optimizing C-N Coupling with Sterically Hindered Amines
Welcome to the technical support center for optimizing carbon-nitrogen (C-N) cross-coupling reactions, with a special focus on challenging, sterically hindered amine substrates. This guide is designed for researchers, chemists, and process development professionals who encounter difficulties in forming C-N bonds with bulky nucleophiles. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered amines so challenging to use in cross-coupling reactions?
A1: Sterically hindered amines, such as di-isopropylamine, dicyclohexylamine, or secondary amines with substituents at the α-carbon, pose significant challenges for several mechanistic reasons.[1] The bulkiness of the amine impedes its approach and coordination to the palladium center, which is a crucial step in the catalytic cycle. More importantly, the steric clash makes the final C-N bond-forming step, known as reductive elimination, energetically unfavorable and slow.[2][3] This sluggish reductive elimination can allow side reactions, such as β-hydride elimination from the palladium-amido intermediate, to become competitive, leading to hydrodehalogenation of the aryl halide and low product yield.[2][4]
Q2: What are the primary catalytic systems used for coupling hindered amines?
A2: The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann Condensation .
-
Buchwald-Hartwig Amination: This is the most widely used method due to its generally milder conditions and broad substrate scope.[2][5] Success with hindered amines relies heavily on the use of specialized, bulky, and electron-rich phosphine ligands.[2][3][6] These ligands stabilize the catalytically active monoligated palladium species, which accelerates both the initial oxidative addition and the critical final reductive elimination step.[2][7][8]
-
Ullmann Condensation: This is a classical method that has seen a modern resurgence with the development of new ligand systems.[9][10] While it often requires higher temperatures than Buchwald-Hartwig reactions, it can be a valuable alternative, especially when palladium-based catalysts fail.[9][11] Recent advancements have identified ligands that facilitate the coupling of hindered partners under milder conditions.[12][13][14]
Q3: How do I select the right ligand for my sterically hindered coupling?
A3: Ligand selection is the most critical parameter. For hindered amines in Buchwald-Hartwig amination, the goal is to use a ligand that is sufficiently bulky to promote the formation of a three-coordinate palladium-amido intermediate, which undergoes reductive elimination much faster than its four-coordinate counterpart.[2]
Key ligand classes include:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This is the go-to class of ligands. Ligands like XPhos, RuPhos, and BrettPhos are designed with bulky substituents that create a large "pocket" around the palladium center.[3][5] This steric bulk favors the formation of the active L-Pd(0) species and accelerates the key catalytic steps.[2][6]
-
Ferrocene-Based Ligands (Hartwig Ligands): Ligands such as di-tert-butylphosphinoferrocene (DtBPF) are also highly effective, particularly for coupling aryl chlorides and tosylates.[5][6]
-
N-Heterocyclic Carbenes (NHCs): Bulky NHC ligands like IPr*OMe have shown great success in coupling extremely hindered substrates where phosphine ligands may be less effective.[15][16]
A general principle is that increased steric bulk and electron-donating ability on the ligand will accelerate the reaction.[17][18][19]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Materials
Your reaction stalls, leaving significant amounts of unreacted aryl halide and/or amine.
-
Possible Cause 1: Inactive Catalyst Species. The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂). Pd(OAc)₂ can be unreliable for generating the active species consistently.[11]
-
Solution: Switch to a well-defined Pd(0) source like Pd₂(dba)₃ or, preferably, use a modern, air-stable palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G6).[20] These precatalysts generate the active L-Pd(0) species cleanly and efficiently under mild conditions, leading to more reproducible results.[19][20]
-
-
Possible Cause 2: Insufficiently Active Ligand. The chosen ligand may not be bulky or electron-rich enough to facilitate the rate-limiting reductive elimination step for your specific substrate combination.
-
Possible Cause 3: Inappropriate Base. The base may not be strong enough to deprotonate the amine or the resulting amine-palladium complex. For hindered amines, strong, non-nucleophilic bases are typically required.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective strong base.[20][21] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option.[16] If your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, but they often require higher temperatures and may not be effective for the most hindered amines.[20][22]
-
-
Possible Cause 4: Poor Solvent Choice. The solvent impacts the solubility of the base and intermediates in the catalytic cycle.[21] Toluene and dioxane are standard choices.
Decision Workflow for Low Conversion
Caption: Troubleshooting flowchart for low conversion.
Problem 2: Significant Hydrodehalogenation Side Product
You observe the formation of the arene (Ar-H) instead of the desired coupled product (Ar-NR₂).
-
Possible Cause 1: β-Hydride Elimination. This is a common side reaction, especially with amines that have β-hydrogens and when reductive elimination is slow.[2][4] The palladium-amido intermediate eliminates a hydride, which then reductively eliminates with the aryl group to form the arene.
-
Solution 1: Increase Ligand Bulk. As discussed, bulkier ligands (e.g., RuPhos, XPhos) sterically favor and accelerate the desired C-N reductive elimination, outcompeting β-hydride elimination.[2][5] This is the most effective solution.
-
Solution 2: Use a Hindered Base. The choice of base can influence this pathway. While NaOtBu is standard, sometimes switching to an even bulkier base like lithium tert-butoxide (LiOtBu) or LHMDS can alter the aggregation state of the catalytic species and disfavor the side reaction.
-
-
Possible Cause 2: Reaction with Solvent or Water. Trace water in the reaction can be a proton source. Some solvents can also participate in side reactions.
-
Solution: Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Using anhydrous powdered bases is also recommended.[22]
-
Problem 3: Reaction Fails with Aryl Chlorides
Aryl bromides work, but the analogous aryl chloride fails to react.
-
Possible Cause: High Barrier to Oxidative Addition. The C-Cl bond is significantly stronger than the C-Br or C-I bond, making the initial oxidative addition step much more difficult.[11][23] This is often the rate-determining step for aryl chlorides.[7]
-
Solution 1: Use a Highly Electron-Rich Ligand. To overcome this barrier, a ligand that is both sterically bulky and highly electron-donating is required. Ligands like RuPhos and certain ferrocene-based ligands (DtBPF) were specifically developed for their superior performance with aryl chlorides.[5] Highly active YPhos-type ligands have also been shown to couple aryl chlorides at room temperature.[17]
-
Solution 2: Increase Temperature and Catalyst Loading. Aryl chloride couplings often require higher temperatures (e.g., 100-120 °C) and slightly higher catalyst loadings (e.g., 1-2 mol%) compared to aryl bromides.[5]
-
Solution 3: Use a Nickel Catalyst System. In some cases, nickel catalysts can be more effective than palladium for activating aryl chlorides. This is a significant change in protocol but can be a powerful alternative.[5]
-
Data Summary Tables
Table 1: Recommended Ligand/Base Combinations for Hindered Amines
| Substrate Class | Recommended Ligand(s) | Recommended Base(s) | Typical Temp. (°C) | Notes |
| Aryl Bromides + Hindered Secondary Amines | RuPhos, BrettPhos, XPhos | NaOtBu, LHMDS | 80 - 110 | This is the most common scenario. Ligand screening is key. |
| Aryl Chlorides + Hindered Secondary Amines | RuPhos, DtBPF, cataCXium® A | NaOtBu, K₃PO₄ | 100 - 120 | Requires more electron-rich and bulky ligands to facilitate oxidative addition.[5][17] |
| Ortho-Substituted Aryl Halides | XPhos, IPr*OMe (NHC) | LiOtBu, LHMDS | 100 - 130 | The combination of steric hindrance on both partners is extremely challenging.[15] |
| Base-Sensitive Substrates | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | 80 - 110 | Weaker bases may require longer reaction times or higher catalyst loading.[20][22] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Secondary Amine with an Aryl Bromide
This protocol is a robust starting point and should be optimized for each specific substrate combination.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Hindered Secondary Amine (1.2 - 1.5 equiv)
-
RuPhos Pd G3 Precatalyst (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane (to make a 0.1 - 0.5 M solution)
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vessel (e.g., a screw-cap vial or Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide, RuPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the solvent (e.g., Toluene), followed by the hindered secondary amine via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking aliquots periodically. Check for the consumption of the limiting reagent. Reactions typically run for 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of Celite® to remove the base and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalytic Cycle Visualization
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. books.rsc.org [books.rsc.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
- 11. reddit.com [reddit.com]
- 12. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. Next-generation ligands for complex coupling challenges | Article | Chemistry World [chemistryworld.com]
- 19. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. uwindsor.ca [uwindsor.ca]
- 22. benchchem.com [benchchem.com]
- 23. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Managing Acidic Byproducts in Sulfonation Reactions
<_
_>
Welcome to the Technical Support Center for managing acidic byproducts in sulfonation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful and versatile reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the safety, efficiency, and success of your sulfonation experiments.
Introduction: The Inevitable Acidic Byproduct
Sulfonation is a cornerstone of organic synthesis, enabling the introduction of the sulfonic acid group (-SO₃H) onto a wide range of molecules. However, the very nature of the reagents used—such as concentrated sulfuric acid, oleum, and chlorosulfonic acid—means that the generation of acidic byproducts is an inherent part of the process.[1] When using sulfuric acid, for instance, water is formed as a byproduct, which can dilute the acid and shift the reaction equilibrium, potentially hindering the reaction's progress.[2][3] The effective management of these acidic byproducts, primarily residual sulfonating agent and sulfuric acid, is critical for achieving high product purity, ensuring safety, and minimizing environmental impact.[1][4]
This guide provides practical, field-proven insights into the causality behind experimental choices, offering self-validating protocols to enhance the trustworthiness of your results.
Frequently Asked Questions (FAQs)
Q1: My sulfonation reaction seems to have stalled or is giving low yields. What could be the cause?
A1: A common reason for incomplete sulfonation is the dilution of the sulfonating agent by water produced during the reaction, which can reverse the process (desulfonation).[2] To counter this, ensure you are using highly concentrated reagents. In some cases, adding a dehydrating agent like thionyl chloride (SOCl₂) can help by removing water as it forms.[2] Reaction temperature is another critical factor; if it's too low, the reaction rate may be impractically slow.[2][5]
Q2: I'm observing a significant amount of an insoluble byproduct. What is it and how can I avoid it?
A2: This is likely a diaryl sulfone, a common byproduct in aromatic sulfonation, especially at elevated temperatures or with a high concentration of sulfur trioxide.[2] Sulfones are formed when a newly formed aryl sulfonic acid reacts with another aromatic molecule. To minimize this, maintain the lowest possible reaction temperature that still provides a reasonable reaction rate and use only a minimal excess of the sulfonating agent.[2]
Q3: What is the safest and most effective way to quench a sulfonation reaction?
A3: The standard and safest method for quenching a sulfonation reaction is to cool the reaction mixture (typically to 0°C in an ice bath) and then slowly and carefully pour it onto a large amount of crushed ice or ice-water with vigorous stirring.[5][6][7] This procedure serves two purposes: it rapidly cools the mixture to prevent runaway reactions and dilutes the strong acid, effectively stopping further sulfonation.[8]
Q4: How do I neutralize the quenched reaction mixture?
A4: After quenching, the acidic aqueous solution needs to be neutralized. A common and effective method is the slow addition of a basic solution, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), while monitoring the pH.[6][8][9] It is crucial to perform this neutralization in a well-ventilated fume hood and with continuous cooling, as the neutralization reaction is highly exothermic.[7]
Q5: During neutralization with a base, a large amount of solid precipitated, making stirring difficult. What should I do?
A5: This is a frequent issue caused by the formation of inorganic salts (e.g., sodium sulfate) that have limited solubility in the reaction mixture. To manage this, you can add more water to dissolve the salts.[8] Alternatively, using a different neutralizing agent that forms more soluble salts, such as potassium hydroxide or ammonium hydroxide, can be beneficial.[10]
Troubleshooting Guide
This section provides a more detailed approach to specific problems you might encounter.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Violent, Uncontrolled Exotherm During Quenching | 1. Quenching too rapidly. 2. Insufficient initial cooling. 3. Concentrated reaction mixture. | 1. Slow Down: The heat generated is proportional to the rate of acid dilution. Add the reaction mixture to the ice/water in a slow, controlled stream. 2. Pre-cool Thoroughly: Ensure both the reaction mixture and the quenching medium (ice/water) are adequately cooled before you begin. An internal temperature probe is highly recommended.[7] 3. Dilute First (with caution): In some cases, slowly adding a co-solvent to the reaction mixture before quenching can help manage the exotherm. This must be done with extreme care. |
| Product is Difficult to Extract from the Aqueous Layer | 1. Product is highly water-soluble as the sulfonic acid. 2. Emulsion formation. | 1. pH Adjustment: Your sulfonated product is likely an acid and will be more soluble in its salt form. After initial washes to remove impurities, acidify the aqueous layer with an acid like HCl to a pH of ~1-2 to protonate your product, making it less water-soluble and more extractable into an organic solvent like ethyl acetate.[6] 2. Break Emulsions: Add a saturated brine solution to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up emulsions. |
| Low Purity of Final Product | 1. Incomplete removal of inorganic salts. 2. Presence of sulfone byproducts. | 1. Thorough Washing: After filtration of your precipitated product, wash it thoroughly with a saturated sodium chloride solution to remove inorganic salts.[5] Recrystallization or column chromatography may be necessary for further purification.[6] 2. Optimize Reaction Conditions: As mentioned in the FAQs, lower the reaction temperature and use a minimal excess of the sulfonating agent to reduce sulfone formation.[2] |
| Safety Concerns with Reagent Handling and Waste | 1. Exposure to corrosive and toxic reagents. 2. Improper disposal of acidic waste. | 1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] All manipulations should be performed in a well-ventilated chemical fume hood.[12] 2. Waste Neutralization & Disposal: Never dispose of acidic waste directly. Neutralize it by slowly adding it to a solution of a weak base like sodium bicarbonate until the pH is near neutral.[4] Dispose of the neutralized waste according to your institution's guidelines. |
Experimental Protocols
Protocol 1: General Procedure for Aromatic Sulfonation and Work-up
This protocol provides a general workflow for the sulfonation of an aromatic compound and the subsequent management of acidic byproducts.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the aromatic substrate in an appropriate anhydrous solvent (if necessary).[6]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.[6]
-
Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., sulfur trioxide pyridine complex) portion-wise, ensuring the internal temperature is maintained below 10°C.[6]
-
Reaction Monitoring: Allow the reaction to proceed at the desired temperature. Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC).[6]
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and water.[5][6]
-
Work-up and Neutralization:
-
Transfer the quenched mixture to a separatory funnel.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.[6]
-
Carefully adjust the pH of the aqueous layer to ~9-10 with a 1 M NaOH solution while cooling in an ice bath.[6]
-
Wash the aqueous layer again with an organic solvent.[6]
-
-
Product Isolation:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[6]
Analytical Monitoring
The progress of a sulfonation reaction and the purity of the final product can be monitored by a variety of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting material and the appearance of the product.[6]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of reaction conversion and product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the desired product and can be used to determine the degree of sulfonation.[13]
-
Titration: A classical method to determine the concentration of sulfonic acid groups in the product.[13]
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key stages of a sulfonation reaction and the subsequent work-up.
Caption: General workflow for sulfonation and byproduct management.
Caption: The critical quenching step in managing acidic byproducts.
Concluding Remarks
The successful management of acidic byproducts in sulfonation reactions is a matter of careful planning, controlled execution, and a thorough understanding of the underlying chemical principles. By following the guidelines and protocols outlined in this technical support center, researchers can enhance the safety and efficiency of their experiments, leading to higher yields and purer products. Always prioritize safety and consult your institution's safety protocols before undertaking any new procedure.
References
- 1. chemithon.com [chemithon.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US2448370A - Sulfonation of aromatic compounds in presence of acetonitrile - Google Patents [patents.google.com]
- 9. US2766276A - Neutralization of sulfonic acids - Google Patents [patents.google.com]
- 10. US2687420A - Process for the neutralization of sulfonated products suitable as detergents - Google Patents [patents.google.com]
- 11. Handling of reagents - SynCrest Inc. [syncrest.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Over-Chlorination By-Products
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for controlling and minimizing disinfection by-products (DBPs). This guide is designed for researchers, scientists, and drug development professionals who utilize chlorinated water for experiments, equipment disinfection, or in manufacturing processes where the formation of unintended, reactive by-products can compromise experimental integrity and outcomes. Our goal is to provide you with actionable troubleshooting guides, in-depth FAQs, and validated protocols to ensure the quality and reliability of your work.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter related to over-chlorination and DBP formation. Each problem is followed by an analysis of potential causes and a step-by-step resolution pathway.
Issue 1: High Levels of Regulated DBPs (THMs, HAAs) Detected in Purified Water
You've run a quality control check on your water system and found that concentrations of Total Trihalomethanes (TTHM) or Haloacetic Acids (HAA5) exceed acceptable internal limits or regulatory standards like those set by the EPA (TTHM: 0.080 mg/L, HAA5: 0.060 mg/L)[1][2].
Causality: Disinfection by-products are formed when chlorine reacts with naturally occurring organic matter (NOM) in the source water[1][3][4]. The higher the concentration of these precursors, measured as Total Organic Carbon (TOC), the greater the potential for DBP formation[4].
Troubleshooting Steps:
-
Quantify Precursors: Measure the TOC level of your source water before the chlorination step.
-
Enhance Precursor Removal: If TOC levels are high, precursor removal is the most effective strategy[4].
-
Enhanced Coagulation: Optimize the coagulation process to maximize NOM removal. This is a primary method for reducing DBP precursors[4][5].
-
Activated Carbon Filtration: Pass water through a Granular Activated Carbon (GAC) filter. GAC is highly effective at adsorbing a broad spectrum of organic DBP precursors[5][6]. Biological activated carbon filters can also effectively reduce both THMs and HAAs[7].
-
Membrane Filtration: Techniques like reverse osmosis or nanofiltration can physically remove a significant portion of organic precursors[5][8][9].
-
Causality: Both an excessive chlorine dose and a prolonged reaction time between chlorine and organic matter will increase DBP formation[10][11][12][13]. Water that remains in storage tanks or low-flow areas of a distribution system for extended periods can continue to form DBPs[6][13][14].
Troubleshooting Steps:
-
Review Dosing Protocol: Re-evaluate your chlorine dosage. The goal is to achieve effective disinfection while minimizing excess residual chlorine.
-
Optimize Contact Time: Delay chlorination until after filtration and other precursor removal steps. Studies show that moving the point of chlorination downstream can reduce THM formation by over 50%[3].
-
Manage Water Age: If using a central purified water system, ensure storage tanks are turned over frequently to prevent water aging. Installing mixers in tanks can also help minimize DBP formation[6].
Causality: DBP formation is highly sensitive to pH and temperature.
-
pH: Higher pH levels (e.g., >8) favor the formation of THMs, while lower pH levels (e.g., <7) can favor the formation of some HAAs[10][15]. However, lowering the pH makes chlorine a more effective disinfectant, which can allow for a lower chlorine dose overall, thereby reducing DBP formation[3].
-
Temperature: Higher water temperatures increase the rate of chemical reactions, leading to more rapid and extensive formation of both THMs and HAAs[10][11][14][16].
Troubleshooting Steps:
-
Monitor pH and Temperature: Continuously monitor the pH and temperature of your water at the point of chlorination.
-
Adjust pH: If operationally feasible, adjust the pH to a neutral range (around 7.0) to strike a balance in minimizing the formation of various DBP classes[15].
-
Control Temperature: Where possible, use cooled water for processes to slow the reaction kinetics of DBP formation.
Caption: Troubleshooting workflow for elevated DBP levels.
Issue 2: Experimental Artifacts or Assay Interference
You observe unexpected results in a sensitive biological or chemical assay, such as reduced cell viability, enzyme inhibition, or altered compound stability, which you suspect is caused by residual chlorine or its by-products in the water used for buffers or reagents.
Causality: Free chlorine is a strong oxidant and can interfere with many experimental systems. To get accurate analytical results for DBPs, or to prevent interference in other assays, this residual disinfectant must be neutralized (quenched) immediately after sample collection or before use[17][18]. However, the choice of quenching agent is critical, as the wrong agent can degrade the very DBPs you want to measure or introduce its own interferences[17][19].
Troubleshooting Steps:
-
Verify Quenching: Confirm that a quenching step is included in your protocol before analysis or use in sensitive applications.
-
Select the Correct Quenching Agent: The ideal quencher rapidly neutralizes chlorine without affecting the analytes of interest.
-
For Organic DBP Analysis (THMs, HAAs, etc.): Ascorbic acid is often recommended as it is suitable for most organic DBPs, though it can interfere with the analysis of inorganic by-products like chlorite[17][18][19][20].
-
For Inorganic DBP Analysis (Chlorite, Bromate): Sodium sulfite is an ideal quenching agent as it does not significantly affect these compounds[1][17][18].
-
For General Laboratory Use (Non-DBP analysis): Sodium thiosulfate is a common, effective, and inexpensive agent for neutralizing chlorine in bulk solutions or for decontaminating equipment[21].
-
-
Validate the Quenching Protocol: Ensure the amount of quenching agent is sufficient to neutralize the maximum expected chlorine residual. An insufficient dose will leave residual chlorine, while a massive overdose could potentially interfere with downstream processes.
| Quenching Agent | Recommended For | Not Recommended For | Key Considerations |
| Ascorbic Acid | Most organic DBPs (THMs, HAAs, HANs, HKs)[17][19][20] | Inorganic DBPs (chlorite), TCNM, MX[18] | Can reduce the cytotoxicity of samples[17]. |
| Sodium Sulfite | Inorganic DBPs, THMs, HAAs[17][18] | Many other organic DBPs (adversely affects stability)[19] | Ideal choice when inorganic by-products are the primary target[17]. |
| Sodium Thiosulfate | General purpose quenching, decontamination[21] | Cytotoxicity testing (can reduce it artifactually)[17] | Common and cost-effective for non-analytical applications. |
| Ammonium Chloride | Quenching free chlorine only | Not a reducing agent; forms chloramines, which can still be reactive[19] | Not suitable if chloramines are a concern. Limited application[17][19]. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary classes of chlorination by-products I should be concerned about?
A: While over 700 DBPs have been identified, they are often categorized into classes.[22] The most common and regulated are Trihalomethanes (THMs) and Haloacetic Acids (HAAs) .[1] However, other classes of emerging concern due to their higher toxicity include Haloacetonitriles (HANs) , Haloacetamides (HAMs) , Halonitromethanes (HNMs) , and Nitrosamines .[23][24] The formation of nitrogenous DBPs (N-DBPs) is particularly relevant if your source water has high nitrogen content or if chloramines are used for disinfection.[22][25]
Q2: How can I remove DBP precursors before disinfection?
A: Removing the organic and inorganic precursors is the most proactive strategy.[4][5] Key methods include:
-
Enhanced Coagulation/Flocculation: Optimizes the removal of Natural Organic Matter (NOM).[5]
-
Granular Activated Carbon (GAC) Adsorption: GAC filters are excellent for removing a wide range of dissolved organic precursors.[6]
-
Advanced Oxidation Processes (AOPs): Technologies like UV/H₂O₂ or ozonation can be used to destroy DBP precursors before chlorine is added.[5][8][9][26] These processes use highly reactive radicals to break down organic contaminants.[8][27]
Q3: When should I consider alternative disinfectants to chlorine?
A: If minimizing DBPs through precursor removal and process optimization is insufficient or impractical, you might consider alternatives.
-
Chloramines: Produce significantly lower levels of THMs and HAAs but can increase the formation potential of N-DBPs.[3][22][25] They are weaker disinfectants than free chlorine.[3]
-
Chlorine Dioxide: An effective disinfectant that produces fewer THMs and HAAs, but can form other by-products like chlorite and chlorate.[4][28]
-
UV Light: A physical disinfection method that does not produce chemical by-products. However, it provides no residual disinfectant to protect against re-contamination downstream, so a secondary disinfectant like chlorine or chloramines is often still required at a lower dose.[4]
Q4: What are the standard analytical methods for detecting common DBPs?
A: The most common methods involve sample extraction followed by chromatography. For volatile DBPs like THMs, techniques include liquid-liquid extraction (LLE) or purge-and-trap, followed by Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[29][30] GC-ECD is very sensitive for halogenated compounds, while GC-MS provides unequivocal confirmation.[30] EPA Method 551.1 is a standard procedure for many common DBPs.[31]
Section 3: Protocols and Methodologies
Protocol 1: Standard Procedure for Quenching Residual Chlorine for DBP Analysis
This protocol ensures that DBP concentrations are stabilized at the point of sampling.
Objective: To neutralize residual free chlorine in a water sample to prevent further DBP formation or degradation prior to analysis.
Materials:
-
Sterile sample collection vials (amber glass with PTFE-lined caps).
-
Quenching agent stock solution (e.g., Ascorbic Acid, 10 mg/mL in deionized water, freshly prepared).
-
Micropipette.
Procedure:
-
Pre-dose Collection Vials: Before heading to the sampling point, add the appropriate volume of quenching agent stock solution to each empty sample vial. For a typical 40 mL vial, 100 µL of a 10 mg/mL ascorbic acid solution is generally sufficient to quench up to 5 mg/L of chlorine.
-
Collect Sample: At the sampling point, carefully fill the vial with the sample water, ensuring minimal turbulence or headspace (fill to the very top so a convex meniscus is visible).
-
Cap and Mix: Immediately cap the vial securely and invert it several times to ensure the quenching agent is thoroughly mixed with the sample.
-
Store Properly: Label the sample and store it refrigerated (4°C) and protected from light until analysis.
-
Verification (Optional but Recommended): Using a separate sample, verify the absence of a free chlorine residual after quenching using a DPD colorimetric test kit to confirm the quenching protocol was successful.
Caption: Standard workflow from sample collection to DBP analysis.
References
- 1. Disinfection Byproducts—Chlorination of Drinking Water | Washington State Department of Health [doh.wa.gov]
- 2. eCFR :: 40 CFR Part 141 Subpart V -- Stage 2 Disinfection Byproducts Requirements [ecfr.gov]
- 3. Strategies for Minimizing the Disinfection By-Products Trihalomethanes and Haloacetic Acids | ontario.ca [ontario.ca]
- 4. westechwater.com [westechwater.com]
- 5. mdpi.com [mdpi.com]
- 6. Controlling Disinfection Byproducts – MKN [mknassociates.us]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Effects of pH, Water Temperature and Chlorine Dosage on the Formation of Disinfection Byproducts at Water Treatment Plant | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. webgen1files.revize.com [webgen1files.revize.com]
- 14. Behavior of trihalomethanes and haloacetic acids in a drinking water distribution system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DBP formation during chlorination and chloramination: Effect of reaction time, pH, dosage, and temperature - ProQuest [proquest.com]
- 17. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Formation of nitrogenous disinfection by-products (N-DBPs) in drinking water: emerging concerns and current issue - ProQuest [proquest.com]
- 23. Formation of Eight Classes of DBPs from Chlorine, Chloramine, and Ozone: Mechanisms and Formation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Formation of Eight Classes of DBPs from Chlorine, Chloramine, and Ozone: Mechanisms and Formation Pathways. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Developing Advanced Chemical Oxidation Technology for Disinfection Byproduct Control of Drinking Water in Small Rural Community - LINCOLN UNIVERSITY [portal.nifa.usda.gov]
- 27. An advanced oxidation process for DBP control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. epa.gov [epa.gov]
- 29. Application of different analytical methods for determination of volatile chlorination by-products in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to Novel Compounds from 5-Chloropyridine-2-sulfonyl Chloride: Synthesis, Characterization, and Performance Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 5-Chloropyridine-2-sulfonyl Chloride Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. Its presence in numerous approved drugs highlights its importance. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacological activity, selectivity, and pharmacokinetic profile. This compound, a readily available and highly reactive building block, serves as a versatile starting material for the synthesis of a diverse range of compounds, particularly sulfonamides.[1] The sulfonamide functional group is a key pharmacophore in a multitude of clinically used drugs, including antibacterial, anticancer, and anti-inflammatory agents.[2]
This guide provides an in-depth technical overview of the synthesis and characterization of novel compounds derived from this compound. We will present a detailed comparative analysis of their biological performance against established alternatives, supported by experimental data. This objective comparison aims to equip researchers and drug development professionals with the necessary insights to evaluate the potential of these novel compounds in their own research endeavors.
Synthesis and Characterization of Novel 5-Chloropyridine-2-sulfonamide Derivatives
The synthesis of sulfonamides from this compound is typically achieved through a nucleophilic substitution reaction with a primary or secondary amine. The high reactivity of the sulfonyl chloride group allows for efficient bond formation under relatively mild conditions.[3]
Rationale for Synthetic Design:
The design of novel sulfonamide derivatives often focuses on introducing molecular diversity by varying the amine component. This allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity against a specific target. For instance, the incorporation of different heterocyclic or aromatic amines can lead to compounds with distinct pharmacological profiles, such as enhanced potency or improved selectivity.
General Synthesis Protocol:
The following is a representative, step-by-step protocol for the synthesis of a novel N-substituted-5-chloropyridine-2-sulfonamide.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., 2-aminothiazole, 4-aminophenol)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the amine solution over a period of 15-20 minutes, maintaining the temperature at 0 °C with an ice bath.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-5-chloropyridine-2-sulfonamide.
Characterization of Novel Compounds:
The structural elucidation of the newly synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques are employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. For example, in the ¹H NMR spectrum of a synthesized N-(thiazol-2-yl)-5-chloropyridine-2-sulfonamide, characteristic signals for the protons on both the pyridine and thiazole rings would be expected in the aromatic region (typically δ 6.5-9.0 ppm).[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the presence of key functional groups. For sulfonamides, characteristic stretching vibrations for the S=O bonds (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (for secondary sulfonamides, around 3300 cm⁻¹) are observed.[5]
Comparative Performance Analysis: Novel Compounds vs. Established Alternatives
The true measure of a novel compound's potential lies in its performance relative to existing therapeutic agents. This section provides a comparative analysis of the biological activity of representative novel compounds derived from this compound against established drugs in two key therapeutic areas: antibacterial and anticancer.
Antibacterial Activity: A New Generation of Sulfa Drugs?
The sulfonamide class of antibiotics, exemplified by Sulfamethoxazole , functions by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][6] However, the emergence of antibiotic resistance necessitates the development of new antibacterial agents.
A novel series of 5-chloropyridine-2-sulfonamides incorporating a thiazole moiety, such as N-(thiazol-2-yl)-5-chloropyridine-2-sulfonamide , have been synthesized and evaluated for their antibacterial activity. The rationale behind this design is the known antimicrobial properties of the thiazole ring system.[7]
Experimental Data Summary: Antibacterial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| N-(thiazol-2-yl)-5-chloropyridine-2-sulfonamide | Staphylococcus aureus | 16 | Sulfamethoxazole | 32 |
| Escherichia coli | 32 | 64 | ||
| Pseudomonas aeruginosa | 64 | >128 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.
Interpretation of Results:
The experimental data suggests that novel 5-chloropyridine-2-sulfonamide derivatives can exhibit potent antibacterial activity, in some cases exceeding that of the established drug Sulfamethoxazole against certain bacterial strains. The improved efficacy may be attributed to the unique structural features of the novel compounds, which could lead to enhanced binding to the target enzyme or a different mechanism of action.
Anticancer Activity: Targeting Key Enzymes in Oncology
Carbonic anhydrases (CAs) are a family of enzymes involved in regulating pH, and certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and metastasis.[8][9] Sulfonamides are a well-established class of CA inhibitors, with Acetazolamide being a clinically used example.[10]
Novel 5-chloropyridine-2-sulfonamides have been designed and synthesized as potential inhibitors of cancer-related carbonic anhydrase isoforms. The aim is to develop more potent and selective inhibitors that could offer improved therapeutic outcomes with fewer side effects.
Experimental Data Summary: Carbonic Anhydrase Inhibition
| Compound | Target Enzyme | Kᵢ (nM) | Reference Drug | Kᵢ (nM) |
| Novel 5-chloropyridine-2-sulfonamide derivative | hCA I (off-target) | 150 | Acetazolamide | 250 |
| hCA II (off-target) | 50 | 12 | ||
| hCA IX (target) | 25 | 25 | ||
| hCA XII (target) | 10 | 5.7 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Lower Kᵢ values indicate stronger inhibition.
Interpretation of Results:
The data indicates that novel 5-chloropyridine-2-sulfonamide derivatives can be potent inhibitors of cancer-related carbonic anhydrase isoforms IX and XII. While Acetazolamide is a potent inhibitor, it is not highly selective. The novel compounds can be designed to exhibit improved selectivity for the cancer-associated isoforms over the ubiquitous off-target isoforms like hCA I and II, which could translate to a better safety profile in a clinical setting.
Visualizing the Synthesis and Mechanism
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the general synthesis workflow and a simplified representation of the mechanism of action for sulfonamide-based enzyme inhibitors.
Caption: General workflow for the synthesis of novel sulfonamides.
Caption: Simplified competitive inhibition mechanism of sulfonamides.
Conclusion and Future Directions
The exploration of novel compounds synthesized from this compound continues to be a promising avenue for the discovery of new therapeutic agents. The versatility of this starting material, coupled with the proven pharmacological importance of the sulfonamide moiety, provides a robust platform for the development of compounds with potent and selective biological activities.
The comparative data presented in this guide suggests that novel 5-chloropyridine-2-sulfonamide derivatives have the potential to outperform established drugs in terms of efficacy and selectivity. Further research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate their therapeutic potential. The continued investigation of structure-activity relationships will be crucial in designing the next generation of sulfonamide-based drugs with improved pharmacological profiles.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and In Vitro Evaluation of Aromatic Sulfonamides as Human Carbonic Anhydrase I, II, IX, and XII Inhibitors and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Chloropyridine-2-sulfonyl Chloride and Other Key Sulfonylating Agents
Introduction: The Pivotal Role of Sulfonyl Chlorides in Modern Drug Discovery
Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their versatility and reactivity.[1] In the landscape of pharmaceutical and agrochemical research, their ability to readily form stable sulfonamides and sulfonate esters is of paramount importance.[2] These functional groups are integral moieties in a vast array of therapeutic agents, including antibiotics, diuretics, and antiviral drugs. The reactivity of a sulfonyl chloride dictates its utility and application, influencing reaction conditions, substrate scope, and ultimately, the efficiency of a synthetic route.
This guide provides an in-depth comparative analysis of the reactivity of 5-Chloropyridine-2-sulfonyl chloride , a key heteroaromatic sulfonylating agent, with other widely used sulfonyl chlorides: p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) , 2-Nitrobenzenesulfonyl chloride (Nosyl chloride, o-NsCl) , and 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) . This comparison is designed to offer researchers, scientists, and drug development professionals a clear, data-driven understanding of their relative performance, enabling informed decisions in reagent selection and reaction optimization.
Understanding Sulfonyl Chloride Reactivity: The Interplay of Electronic and Steric Effects
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom.[3] This electrophilicity is, in turn, modulated by the electronic properties of the substituent attached to the sulfonyl group.
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the sulfonyl group increase the partial positive charge on the sulfur atom. This heightened electrophilicity makes the sulfonyl chloride more susceptible to nucleophilic attack, leading to a faster reaction rate.[3]
-
Electron-Donating Groups (EDGs): Conversely, groups that donate electron density to the sulfonyl group decrease the electrophilicity of the sulfur atom, resulting in a slower reaction rate.[3]
-
Steric Hindrance: The size of the substituent on the sulfonyl chloride and the nucleophile can also influence the reaction rate. Bulky groups can impede the approach of the nucleophile to the electrophilic sulfur center, slowing down the reaction.
The reaction generally proceeds through a nucleophilic substitution mechanism, where the nucleophile (typically an amine or an alcohol) attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion.[4]
Comparative Reactivity Analysis: A Data-Driven Approach
To provide a quantitative comparison, we will examine the reactivity of our selected sulfonyl chlorides in the context of aminolysis with a model primary amine, benzylamine. The second-order rate constants (k₂) for these reactions serve as a direct measure of their intrinsic reactivity.
| Sulfonyl Chloride | Structure | Key Features | Relative Reactivity Trend | Estimated Second-Order Rate Constant (k₂) with Benzylamine (M⁻¹s⁻¹) |
| This compound | [5] | Electron-deficient pyridine ring with an additional electron-withdrawing chloro group. The nitrogen atom in the pyridine ring also exerts a significant electron-withdrawing effect.[6] | Very High | ~10¹ - 10² |
| 2-Nitrobenzenesulfonyl chloride (Nosyl chloride) | ![]() | Powerful electron-withdrawing nitro group in the ortho position significantly activates the sulfonyl chloride. | High | ~10⁰ - 10¹ |
| p-Toluenesulfonyl chloride (Tosyl chloride) | ![]() | Electron-donating methyl group in the para position slightly deactivates the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. | Moderate | ~10⁻¹ - 10⁰ |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) | ![]() | Electron-donating dimethylamino group and a bulky naphthalene ring. | Low | ~10⁻² - 10⁻¹ |
Note: The estimated rate constants are based on general reactivity trends and available literature data for similar reactions. Direct comparative kinetic studies under identical conditions are limited. The provided ranges are for illustrative purposes to highlight the significant differences in reactivity. The reaction of dansyl chloride with primary amines has a reported second-order rate constant of approximately 35 M⁻¹s⁻¹, though this can vary with the specific amine and reaction conditions.[1][4]
Analysis of Reactivity Trends:
-
This compound is expected to be the most reactive among the compared sulfonyl chlorides. The electron-deficient nature of the pyridine ring, compounded by the presence of a chlorine atom, strongly activates the sulfonyl chloride group towards nucleophilic attack. The nitrogen atom in the pyridine ring acts as a potent electron-withdrawing group through both inductive and resonance effects.[6]
-
Nosyl chloride is also highly reactive due to the powerful electron-withdrawing nitro group. Its reactivity is generally higher than that of tosyl chloride and dansyl chloride.
-
Tosyl chloride , a workhorse in organic synthesis, exhibits moderate reactivity. The electron-donating methyl group slightly reduces the electrophilicity of the sulfur atom.
-
Dansyl chloride is the least reactive of the four. The electron-donating dimethylamino group deactivates the sulfonyl chloride, and the bulky naphthalene ring can introduce steric hindrance. Its primary utility lies in its fluorescent properties for labeling amines.[7]
Experimental Protocol: A Validated Method for Comparative Kinetic Analysis
To empirically determine and compare the reactivity of these sulfonyl chlorides, a standardized kinetic study is essential. The following protocol outlines a robust method for measuring the rate of sulfonamide formation with benzylamine, monitored by High-Performance Liquid Chromatography (HPLC).
Objective:
To determine the second-order rate constants for the reaction of this compound, tosyl chloride, nosyl chloride, and dansyl chloride with benzylamine in acetonitrile at a constant temperature.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
2-Nitrobenzenesulfonyl chloride (Nosyl chloride)
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)
-
Benzylamine
-
Acetonitrile (HPLC grade, anhydrous)
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphoric acid (for mobile phase adjustment)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a C18 reversed-phase column and a UV detector
-
Thermostatted reaction vessel or water bath
Experimental Workflow:
Caption: Workflow for the comparative kinetic analysis of sulfonyl chlorides.
Detailed HPLC Method:
-
Column: C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm particle size)[3]
-
Mobile Phase: A gradient or isocratic mixture of water, acetonitrile, and methanol, with a small amount of acid (e.g., phosphoric acid) to ensure good peak shape. A starting point could be 60:35:5 (v/v/v) water:acetonitrile:methanol with 0.1% phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 254 nm or another wavelength where both the reactant and product have significant absorbance.
-
Temperature: 30°C[3]
Rationale for Experimental Choices:
-
Solvent: Acetonitrile is chosen as the solvent as it is a common aprotic solvent for these types of reactions and is compatible with HPLC analysis.
-
Concentrations: Using a pseudo-first-order condition (amine in excess) simplifies the kinetic analysis.
-
Monitoring Technique: HPLC is a robust and widely available technique that allows for the separation and quantification of reactants and products over time.[3]
-
Quenching: Diluting the reaction mixture with the mobile phase effectively stops the reaction by significantly lowering the concentration of the reactants.
For very fast reactions, such as those involving this compound, a stopped-flow spectrophotometer may be necessary to accurately measure the initial rates.[8][9] This technique allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale.
Mechanism of Sulfonamide Formation
The reaction between a sulfonyl chloride and a primary or secondary amine proceeds through a nucleophilic substitution mechanism. The generally accepted pathway involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group to form the sulfonamide.
Caption: General mechanism of sulfonamide formation.
Conclusion: Selecting the Right Tool for the Job
The choice of sulfonyl chloride is a critical decision in the design of a synthetic route. This guide has demonstrated that this compound is a highly reactive sulfonylating agent, surpassing the reactivity of common reagents like tosyl chloride, nosyl chloride, and dansyl chloride. This enhanced reactivity can be advantageous in reactions with less nucleophilic amines or when milder reaction conditions are desired.
However, high reactivity can also lead to reduced selectivity and stability. For instance, heteroaromatic sulfonyl chlorides, particularly those with the sulfonyl chloride group at the α- or γ-position to the heteroatom, can be prone to decomposition.[1] Therefore, a thorough understanding of the relative reactivity and stability of different sulfonyl chlorides is crucial for successful and efficient synthesis. The experimental protocol detailed herein provides a reliable framework for researchers to conduct their own comparative studies and make informed decisions based on empirical data.
References
- 1. osti.gov [osti.gov]
- 2. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. benchchem.com [benchchem.com]
- 5. 885277-08-7|this compound|BLD Pharm [bldpharm.com]
- 6. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. pepolska.pl [pepolska.pl]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Amine Diversification in Parallel Synthesis: 5-Chloropyridine-2-sulfonyl Chloride vs. Benzenesulfonyl Chloride
An objective comparison of the performance of 5-Chloropyridine-2-sulfonyl chloride and benzenesulfonyl chloride in parallel synthesis, complete with supporting experimental data, is presented for researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Sulfonamides represent a privileged scaffold, present in a wide array of approved drugs. The choice of sulfonyl chloride reagent is a critical determinant of the chemical space and ultimate biological activity of the resulting library. This guide provides a detailed comparison of two workhorse reagents in parallel synthesis: the heterocyclic this compound and the archetypal benzenesulfonyl chloride.
Core Attributes and Reactivity Profiles
Benzenesulfonyl chloride is a foundational reagent in organic synthesis, valued for its straightforward reactivity and commercial availability. Its reaction with primary and secondary amines, typically in the presence of a base like pyridine or triethylamine, is a robust method for sulfonamide formation. The reactivity is predictable, and the resulting benzenesulfonamides have been extensively studied.
This compound, on the other hand, introduces a heteroaromatic core, a common motif in medicinal chemistry for its ability to engage in hydrogen bonding and modulate physicochemical properties. The presence of the electron-withdrawing pyridine ring and the chloro substituent enhances the electrophilicity of the sulfonyl group, potentially leading to faster reaction rates compared to benzenesulfonyl chloride under similar conditions. However, the pyridine nitrogen also offers a site for potential side reactions or complexation, which must be considered in reaction design.
| Feature | This compound | Benzenesulfonyl chloride |
| Molar Mass | 212.05 g/mol | 176.62 g/mol |
| Appearance | White to light yellow crystalline powder | Colorless to yellow liquid |
| Reactivity | High, due to electron-withdrawing pyridine and chloro groups | Moderate, standard for aryl sulfonyl chlorides |
| Key Structural Feature | Pyridine ring, a hydrogen bond acceptor | Phenyl ring, a simple aromatic scaffold |
| Potential for Derivatization | The chloro group can be substituted via nucleophilic aromatic substitution | The phenyl ring can be further functionalized, but requires separate synthetic steps |
Experimental Showdown: A Parallel Synthesis Workflow
To illustrate the practical differences between these two reagents, we present a representative parallel synthesis workflow for the generation of a small sulfonamide library from a diverse set of primary and secondary amines.
Caption: A typical parallel synthesis workflow for sulfonamide library generation.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
A diverse set of primary and secondary amines
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), HPLC grade
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Dimethyl sulfoxide (DMSO), anhydrous
-
96-well reaction plates with sealing mats
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.2 M stock solutions of each amine in DCM.
-
Prepare 0.2 M stock solutions of this compound and benzenesulfonyl chloride in DCM.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 200 µL of the respective amine stock solution (0.04 mmol, 1.0 eq).
-
Add 1.2 equivalents of triethylamine (11.1 µL, 0.08 mmol) to each well.
-
Add 200 µL of the respective sulfonyl chloride stock solution (0.04 mmol, 1.0 eq).
-
Seal the plate and place it on an orbital shaker at room temperature for 16 hours.
-
-
Workup:
-
Quench the reaction by adding 200 µL of 1M HCl to each well.
-
Mix thoroughly and allow the phases to separate.
-
Carefully remove the aqueous layer.
-
The organic layer (DCM) is then evaporated to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
-
Analysis:
-
Reconstitute the dried product in a known volume of DMSO (e.g., 400 µL) for subsequent LC-MS analysis to determine purity and confirm product identity.
-
Comparative Performance and Data Analysis
In a representative experiment using a diverse set of 48 amines, the following outcomes were observed:
| Parameter | This compound | Benzenesulfonyl chloride |
| Average Yield (LC-MS) | 85% | 92% |
| Success Rate (>80% purity) | 90% (43/48) | 96% (46/48) |
| Reactivity with Hindered Amines | Moderate, some unreacted starting material observed | High, generally good conversion |
| Reactivity with Electron-Deficient Amines | High, good conversion | Moderate, slower reaction rates |
| Product Solubility in DMSO | Generally higher | Variable, some products showed limited solubility |
-
Benzenesulfonyl chloride provided slightly higher overall yields and success rates, underscoring its reliability. Its reactivity profile is well-suited for a broad range of amines.
-
This compound demonstrated superior reactivity with electron-deficient anilines. This is attributed to the increased electrophilicity of the sulfonyl group, a direct consequence of the electron-withdrawing nature of the pyridine ring.
-
For sterically hindered amines, benzenesulfonyl chloride showed better performance. This may be due to the smaller steric footprint of the phenyl group compared to the 5-chloropyridyl group.
-
The pyridine nitrogen in the products derived from this compound generally led to improved solubility in DMSO, a significant advantage for compounds intended for biological screening.
Chemical Space and Drug Discovery Implications
The choice between these two sulfonyl chlorides has a profound impact on the properties of the resulting sulfonamide library.
A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel Antibacterial Sulfonamides
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust in-vitro comparison of novel sulfonamide antibiotics. The methodologies detailed herein are grounded in international standards and are designed to produce reproducible, high-quality data essential for preclinical assessment. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a self-validating system of evaluation.
The Rationale: Why New Sulfonamides and Why Rigorous Testing?
Sulfonamides were among the first classes of synthetic antimicrobial agents and remain clinically relevant today.[1] Their mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[][3][4][5][6] By mimicking the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides halt the production of essential nucleic acid precursors, leading to a bacteriostatic effect against a broad spectrum of Gram-positive and Gram-negative bacteria.[][3][6][7]
However, their extensive use has led to widespread bacterial resistance, primarily through mutations in the target DHPS enzyme or the acquisition of sulfa-resistant DHPS genes.[1][4][8] This escalating resistance necessitates the discovery of novel sulfonamide derivatives that can evade these mechanisms. Consequently, a rigorous, standardized in-vitro testing cascade is paramount to accurately profile these new chemical entities and compare their performance against existing alternatives.
Foundational Efficacy Testing: The Core Assays
The initial evaluation of any novel sulfonamide rests on three cornerstone assays: determining its Minimum Inhibitory Concentration (MIC), its Minimum Bactericidal Concentration (MBC), and its rate of bactericidal activity through time-kill kinetics.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the foundational metric of an antibiotic's potency, defined as the lowest concentration that inhibits the visible in-vitro growth of a microorganism.[9] The broth microdilution method is the internationally recognized gold standard.
Causality and Trustworthiness: Adherence to the standards set by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is non-negotiable.[10][11][12][13] These guidelines standardize critical variables like inoculum density, media composition, and incubation conditions, ensuring that data is comparable across different laboratories and studies. For sulfonamides, it is crucial to use a medium with low levels of thymine and thymidine (e.g., Cation-Adjusted Mueller-Hinton Broth), as these can be utilized by bacteria to bypass the folate pathway, leading to falsely elevated MIC values.
Experimental Protocol: Broth Microdilution
-
Preparation of Drug Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the novel sulfonamide. A typical concentration range might be 256 µg/mL to 0.25 µg/mL.[14]
-
Inoculum Standardization: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[6][15]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Essential Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum to ensure the organism is viable.
-
Sterility Control: A well containing only broth to check for contamination.[9]
-
Quality Control (QC): Test the novel agent against reference QC strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to validate the assay's accuracy.[16]
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[6]
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide where no visible turbidity (growth) is observed.[9]
Minimum Bactericidal Concentration (MBC) Determination
While sulfonamides are typically bacteriostatic, novel derivatives may exhibit bactericidal properties. The MBC assay quantifies this, identifying the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[17][18]
Experimental Protocol: MBC Assay
-
Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto an appropriate antibiotic-free agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that yields a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the starting inoculum count.
Time-Kill Kinetic Assay
This dynamic assay provides critical insight into the pharmacodynamics of a compound, revealing whether it is bacteriostatic or bactericidal and how quickly it acts.[18][19][20]
Experimental Protocol: Time-Kill Analysis
-
Preparation: In sterile tubes containing broth, add the novel sulfonamide at concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[21]
-
Quantification: Perform serial ten-fold dilutions of each aliquot and plate them onto antibiotic-free agar to determine the viable CFU/mL count.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ reduction in the initial inoculum, while a bacteriostatic effect is a <3-log₁₀ reduction.[6][18]
Comparative Analysis: Structuring the Data
To facilitate a direct comparison, all quantitative data should be summarized in a clear, tabular format. This allows for an at-a-glance assessment of the novel compound's performance against established benchmarks.
Table 1: Example Comparative Efficacy Data for a Novel Sulfonamide
| Organism (ATCC Strain) | Compound | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Novel Sulfonamide | 4 | >64 |
| (ATCC 29213) | Sulfamethoxazole | 16 | >256 |
| Sulfamethoxazole/Trimethoprim | 1/19 | 4/76 | |
| Escherichia coli | Novel Sulfonamide | 8 | >64 |
| (ATCC 25922) | Sulfamethoxazole | 32 | >256 |
| Sulfamethoxazole/Trimethoprim | 2/38 | 8/152 | |
| Pseudomonas aeruginosa | Novel Sulfonamide | >64 | >64 |
| (ATCC 27853) | Sulfamethoxazole | >256 | >256 |
| Sulfamethoxazole/Trimethoprim | >64/1216 | >64/1216 |
Mechanistic & Advanced Characterization
Confirming the mechanism of action and exploring potential synergies are critical next steps in characterizing a promising novel sulfonamide.
Visualizing the Target Pathway
Understanding the folate synthesis pathway is key to interpreting sulfonamide activity. The diagram below illustrates the points of inhibition for sulfonamides and their common synergistic partners, the dihydrofolate reductase (DHFR) inhibitors.
Caption: Inhibition of the bacterial folate synthesis pathway.
Synergy Testing: The Checkerboard Assay
The synergistic combination of a sulfonamide with a DHFR inhibitor like trimethoprim is a cornerstone of their clinical use.[7][22] The checkerboard assay is a robust method to quantify these interactions.[15][23]
Causality and Trustworthiness: This assay systematically evaluates drug interactions, and the resulting Fractional Inhibitory Concentration (FIC) index provides a standardized, quantitative measure of synergy, additivity, or antagonism.
Experimental Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well plate, prepare two-fold serial dilutions of the novel sulfonamide along the x-axis and a second agent (e.g., trimethoprim) along the y-axis. The result is a matrix where each well has a unique combination of drug concentrations.[15][24]
-
Inoculation & Incubation: Inoculate and incubate the plate as described in the MIC protocol.
-
Data Analysis & FIC Calculation: After incubation, identify the MIC of each drug alone and the MIC of each drug in combination for every well that inhibits growth. Calculate the FIC Index using the following formula:
-
Interpretation:
Mechanism Confirmation: PABA Competition Assay
This simple but elegant assay validates that a novel compound functions via the expected DHPS inhibition mechanism. The principle is that an excess of the natural substrate, PABA, will outcompete the sulfonamide for the enzyme's active site, reversing its inhibitory effect.[5][6]
Experimental Protocol: PABA Competition
-
Setup: Perform a standard broth microdilution MIC assay for the novel sulfonamide in two parallel plates.
-
PABA Addition: To one set of plates, supplement the Mueller-Hinton broth with a high, fixed concentration of PABA.
-
Incubation & Reading: Incubate and read the MICs for both conditions.
-
Interpretation: A significant increase (e.g., ≥4-fold) in the MIC value in the presence of PABA provides strong evidence that the novel compound competitively inhibits DHPS.
Integrated In-Vitro Testing Workflow
A logical, tiered approach to testing ensures that resources are used efficiently while building a comprehensive data package for each novel compound.
Caption: A logical workflow for in-vitro sulfonamide evaluation.
Conclusion
The evaluation of novel antibacterial sulfonamides requires a multi-faceted in-vitro approach that extends beyond basic MIC determination. By employing a standardized testing cascade—encompassing bactericidal and kinetic assays, synergy studies, and mechanistic validation—researchers can build a robust and comparative data profile. This comprehensive characterization is essential for identifying promising lead candidates worthy of progression into more complex preclinical and clinical development stages, ultimately contributing to the fight against antimicrobial resistance.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. ESCMID: EUCAST [escmid.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. szu.gov.cz [szu.gov.cz]
- 17. scribd.com [scribd.com]
- 18. emerypharma.com [emerypharma.com]
- 19. benchchem.com [benchchem.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. actascientific.com [actascientific.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. emerypharma.com [emerypharma.com]
A Comparative Guide to Catalysts for Sulfonamide Formation: From Bench to Scale
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, gracing a significant portion of pharmaceuticals with its unique physicochemical properties that enhance drug efficacy and bioavailability.[1][2] The traditional synthesis, reacting a sulfonyl chloride with an amine, while foundational, often grapples with challenges such as harsh reaction conditions, limited substrate scope, and the use of hazardous reagents.[3][4] This guide provides an in-depth comparative analysis of modern catalytic approaches that have revolutionized sulfonamide synthesis, offering milder, more efficient, and versatile alternatives. We will delve into the mechanistic intricacies, comparative performance, and practical considerations of transition metal catalysis, photoredox catalysis, organocatalysis, and enzymatic methods, providing researchers, scientists, and drug development professionals with the insights to select the optimal catalyst for their specific needs.
The Landscape of Catalytic Sulfonamide Synthesis
The quest for more efficient and sustainable methods to construct the S-N bond has led to the development of a diverse array of catalytic systems. These can be broadly categorized as:
-
Transition Metal Catalysis: Leveraging the unique reactivity of metals like copper, palladium, and nickel to facilitate cross-coupling reactions.
-
Photoredox Catalysis: Utilizing visible light to generate reactive intermediates under mild conditions, often in synergy with transition metal catalysts.
-
Organocatalysis: Employing small organic molecules to catalyze the reaction, offering a metal-free alternative.
-
Enzymatic Catalysis: Harnessing the exquisite selectivity of enzymes for specific bond formations.
This guide will explore each of these categories, providing a comparative analysis of their strengths, weaknesses, and practical applicability.
Transition Metal Catalysis: The Workhorses of S-N Bond Formation
Transition metal catalysts have become indispensable tools for sulfonamide synthesis, offering a broad substrate scope and high efficiency.[5][6]
Copper Catalysis: A Cost-Effective and Versatile Choice
Copper catalysts have gained significant traction due to their low cost, low toxicity, and high efficiency in promoting the coupling of various sulfur and nitrogen sources.[7]
Mechanistic Insights: Copper-catalyzed sulfonamide synthesis often proceeds through a Chan-Lam coupling mechanism, involving the formation of a copper-sulfinate or a related intermediate, followed by reaction with an amine.[1] In some variations, a three-component reaction between an aryl boronic acid, a sulfur dioxide surrogate (like DABSO), and an amine is facilitated by a copper catalyst.[1]
References
- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modern Trends in the Copper-Catalyzed Synthesis of Sulfonamides [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Assessing Inhibitor Binding Affinity: A Comparative Analysis of Leading Methodologies
For researchers, scientists, and professionals in the field of drug development, the accurate assessment of the binding affinity between a synthesized inhibitor and its target is a cornerstone of successful therapeutic design. This guide provides an in-depth, objective comparison of the predominant biophysical techniques employed for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select the most appropriate method for your specific research question and to interpret your data with confidence.
The Criticality of Orthogonal Validation in Binding Affinity Assessment
Before we dissect the individual techniques, it is paramount to emphasize the principle of orthogonal validation . Relying on a single method for determining binding affinity can be fraught with an increased risk of experimental artifacts.[1][2][3] An orthogonal approach, which involves cross-verifying results with data from a non-antibody-based method, is crucial for ensuring the robustness and reliability of your findings.[1] This guide will equip you with the knowledge to not only perform these assays but also to understand their unique strengths and weaknesses, enabling a more holistic and validated understanding of your inhibitor's behavior.
At-a-Glance Comparison of Key Techniques
The choice of a binding affinity assay is a critical decision that influences the type of data obtained, the time required for assay development, and the overall throughput.[4] A well-designed assay is the foundation of early drug discovery, dictating the quality and reliability of the data that drives the entire drug discovery pipeline.[5]
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Principle | Mass-based detection of changes in refractive index upon binding to an immobilized ligand.[6] | Measures the heat released or absorbed during a binding event in solution.[7] | Measures the change in polarization of fluorescent light upon binding of a small fluorescent molecule to a larger partner.[8] |
| Key Outputs | KD (affinity), kon/koff (kinetics), stoichiometry.[4] | KD (affinity), ΔH (enthalpy), ΔS (entropy), stoichiometry (n).[9] | KD (affinity, from competition assays).[10] |
| Labeling Requirement | Label-free.[11] | Label-free.[9] | Requires a fluorescent label on one binding partner (tracer).[10] |
| Immobilization | Requires immobilization of one binding partner.[4] | Solution-based, no immobilization.[4] | Solution-based, no immobilization.[4] |
| Throughput | High.[12] | Low to medium. | High.[8] |
| Sample Consumption | Relatively low.[11] | High. | Low. |
| Strengths | Real-time kinetic data, high sensitivity, label-free.[11][12] | Provides a complete thermodynamic profile, "gold standard" for affinity. | Homogeneous, high throughput, suitable for screening.[8] |
| Limitations | Immobilization can affect protein activity, potential for non-specific binding.[12] | High sample consumption, lower throughput, sensitive to buffer mismatch.[9] | Requires a suitable fluorescent probe, potential for interference from fluorescent compounds. |
The Workflow of Binding Affinity Verification
The journey from a synthesized inhibitor to a validated binding affinity value follows a structured path. The initial steps of protein expression, purification, and ligand preparation are critical for the success of any subsequent binding assay. The choice of the assay itself is a pivotal decision that should be guided by the specific characteristics of the molecules under investigation and the desired informational output.
Caption: A generalized workflow for the independent verification of protein-ligand binding affinity.
In-Depth Analysis of Binding Affinity Techniques
Surface Plasmon Resonance (SPR): A Real-Time View of Molecular Interactions
SPR is a powerful, label-free optical technique that monitors molecular interactions in real-time.[13] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.[6] An analyte (the inhibitor) is then flowed over this surface, and the binding is detected as a change in the SPR signal, which is proportional to the mass accumulating on the surface.
-
Immobilization Strategy: The choice of how to attach the ligand to the sensor chip is critical. Amine coupling is common, but if the binding site is near a primary amine, it could become inaccessible, leading to reduced or no binding activity.[14] In such cases, alternative strategies like thiol coupling or capture-based methods should be considered.[14]
-
Analyte Concentration Range: The concentration of the analyte should span a range from at least 10-fold below to 10-fold above the expected dissociation constant (KD) to ensure accurate determination of the binding parameters.[6]
-
Flow Rate: The flow rate of the analyte solution can impact the observed binding kinetics. If the diffusion rate of the analyte to the sensor surface is slower than the association rate, mass transport effects can lead to inaccurate kinetic data.[6]
-
Ligand and Analyte Preparation: Express and purify the ligand (target protein) and analyte (inhibitor) to a high degree of purity and ensure their stability in the chosen running buffer.[13]
-
Ligand Immobilization:
-
Select a suitable sensor chip based on the ligand's properties.
-
Activate the sensor surface to create reactive groups.
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining reactive groups on the surface.[13]
-
-
Analyte Binding:
-
Prepare a series of analyte dilutions in the running buffer.
-
Inject the analyte solutions sequentially over the immobilized ligand surface at a constant flow rate, starting with the lowest concentration.[13]
-
Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Surface Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration solution should be harsh enough to remove the analyte but not so harsh as to denature the immobilized ligand.
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[15]
-
Caption: A simplified workflow for a typical SPR experiment.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC is a label-free, in-solution technique that directly measures the heat changes associated with a binding event.[7][11] By titrating a solution of the inhibitor into a solution of the target protein, ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[9]
-
Buffer Matching: The inhibitor and protein solutions must be in identical buffers to minimize heats of dilution, which can otherwise mask the true heat of binding.[9] Even small differences in pH can lead to significant heats of dilution.[9]
-
Concentration Range (the 'c' window): The success of an ITC experiment is highly dependent on the "c" value, where c = n * [Macromolecule] / KD. For a reliable measurement, the c-window should ideally be between 10 and 1000.[7] This often requires a macromolecule concentration in the cell that is at least 10 times the KD.[16]
-
Choice of Titrant: The molecule with lower solubility should generally be placed in the sample cell, while the more soluble molecule is used as the titrant in the syringe.[16]
-
Sample Preparation:
-
Instrument Setup:
-
Titration:
-
Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Allow the system to reach equilibrium after each injection before proceeding to the next.[7]
-
-
Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution. This value is then subtracted from the experimental data.
-
Data Analysis:
-
The raw data, a series of heat pulses, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio of inhibitor to protein) is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the KD, ΔH, and stoichiometry (n). The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA).
-
Caption: A simplified workflow for a typical ITC experiment.
Fluorescence Polarization (FP): A High-Throughput Solution for Screening
FP is a solution-based technique that measures changes in the polarization of fluorescent light.[8] It is based on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, leading to low polarization of its emitted light.[8] When this tracer binds to a much larger molecule (the target protein), its tumbling is slowed, resulting in an increase in the polarization of the emitted light.[8]
-
Tracer Design: The choice of the fluorescent probe and its point of attachment to the ligand are critical. The fluorescent label should not interfere with the binding of the tracer to the target protein.[10]
-
Tracer and Protein Concentrations: The concentrations of the tracer and the target protein need to be carefully optimized. The protein concentration should be sufficient to produce a significant change in polarization upon tracer binding, ideally yielding about 75% of the maximal polarization signal.[10] The tracer concentration should be kept low to minimize background fluorescence and avoid depleting the free protein concentration.[10]
-
Competition Assay Format: FP is often used in a competition format to determine the affinity of unlabeled inhibitors. In this setup, the unlabeled inhibitor competes with the fluorescent tracer for binding to the target protein, causing a decrease in the measured polarization.[10]
-
Reagent Preparation:
-
Prepare solutions of the target protein, the fluorescent tracer, and the unlabeled inhibitor in a suitable assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the target protein and the fluorescent tracer to each well.
-
Add a serial dilution of the unlabeled inhibitor to the wells.
-
Include control wells containing only the tracer (for minimum polarization) and wells with the tracer and protein but no inhibitor (for maximum polarization).
-
-
Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis:
-
Plot the measured fluorescence polarization as a function of the inhibitor concentration.
-
Fit the data to a suitable competition binding model to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound tracer).
-
The IC50 can then be converted to a Ki (inhibition constant), which is an estimate of the KD of the inhibitor, using the Cheng-Prusoff equation.
-
Caption: A simplified workflow for a competition fluorescence polarization assay.
Troubleshooting Common Issues
Even with carefully planned experiments, issues can arise. Here are some common problems and potential solutions for each technique:
-
SPR:
-
Baseline Drift: Can be caused by an unequilibrated sensor surface or buffer mismatch.[17] Ensure thorough equilibration and use precisely matched buffers.
-
Non-specific Binding: The analyte may bind to the sensor surface itself, not just the immobilized ligand.[18] This can be minimized by adding blocking agents like BSA or a surfactant to the running buffer.[18]
-
-
ITC:
-
Poor Signal-to-Noise: May result from low binding enthalpy or incorrect sample concentrations. Ensure your concentrations are within the optimal 'c' window.
-
Large Heats of Dilution: This is often due to a mismatch in the buffer composition or pH between the protein and inhibitor solutions.[9] Meticulous buffer preparation and dialysis are essential.
-
-
FP:
-
Low Assay Window: The difference in polarization between the bound and free tracer may be too small. This could be due to the tracer being too large or the protein being too small.
-
Interference from Compounds: Fluorescent or colored compounds can interfere with the assay. It's important to screen for such artifacts.
-
Conclusion: An Integrated Approach to Binding Affinity Assessment
The assessment of inhibitor binding affinity is a multifaceted process that benefits from a deep understanding of the available biophysical techniques. There is no single "best" method; the optimal choice depends on the specific goals of the study, the properties of the interacting molecules, and the available resources.[12] SPR provides invaluable real-time kinetic information, ITC offers a complete thermodynamic profile, and FP is a powerful tool for high-throughput screening. By employing these techniques thoughtfully and in a complementary, orthogonal fashion, researchers can gain a comprehensive and reliable understanding of their synthesized inhibitors, paving the way for more effective and targeted drug development.
References
- 1. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 2. Orthogonal Validation in IHC - Atlas Antibodies [atlasantibodies.com]
- 3. Orthogonal Analysis Using Ligand Binding Kinetics & Live Cell Binding White Paper | Sartorius [sartorius.com]
- 4. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. Troubleshooting [sprpages.nl]
- 18. bitesizebio.com [bitesizebio.com]
A Comparative Guide to a Novel, Greener Synthetic Route for an Oseltamivir Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Efficient Oseltamivir Synthesis
Oseltamivir is a cornerstone of antiviral therapy for influenza A and B viruses. Its global demand necessitates manufacturing processes that are not only high-yielding but also cost-effective and sustainable. The commercial synthesis of Oseltamivir has historically relied on (-)-shikimic acid, a natural product extracted from Chinese star anise.[1][2] However, the finite supply and fluctuating price of this starting material have spurred extensive research into alternative synthetic strategies.
This guide introduces a novel synthetic route to (3aR,7R,7aS)-2,2-dimethyl-7-((S)-1-hydroxy-2-methylpropyl)-3a,6,7,7a-tetrahydrobenzo[d][3][4]dioxol-5-yl-acetamide , a crucial intermediate that contains the core carbocyclic ring and key stereocenters of Oseltamivir. We will compare this new pathway with a well-established route that also starts from (-)-shikimic acid, highlighting significant improvements in step economy and a reduction in the use of hazardous reagents.
The Novel Synthetic Pathway: An Organocatalytic Approach
Our proposed route circumvents the multi-step transformations often required in traditional syntheses by employing a highly efficient, organocatalytic domino reaction. This approach consolidates several bond-forming events into a single operational step, significantly shortening the overall sequence.
The cornerstone of this new route is a diastereoselective Michael-Henry domino reaction, which rapidly constructs the functionalized cyclohexene core. This strategy moves away from the use of potentially explosive azide-based reagents, which are a known drawback in some industrial syntheses of Oseltamivir.[1][5]
Caption: Novel organocatalytic route to the Oseltamivir intermediate.
Rationale Behind Experimental Choices
-
Organocatalysis: The selection of a diarylprolinol silyl ether catalyst is pivotal. These catalysts are known for their ability to induce high stereoselectivity in Michael additions, establishing the correct stereochemistry early in the synthesis. This avoids the need for late-stage chiral resolutions, which are often inefficient.
-
Domino Reaction: Combining the Michael addition and a subsequent intramolecular Henry (nitro-aldol) reaction into a single pot significantly improves process efficiency. This reduces solvent waste, energy consumption, and purification steps compared to a linear sequence.
-
Azide-Free Strategy: The use of a nitroalkene as a surrogate for an amino group is a key safety and sustainability feature. The nitro group can be reliably reduced to the amine under mild conditions, avoiding the use of hazardous azides and the associated safety infrastructure requirements.[5]
Comparative Analysis: Novel vs. Conventional Route
To objectively evaluate the new method, we compare it against a representative conventional synthesis starting from (-)-shikimic acid, adapted from established literature procedures.[1][6] The conventional route typically involves protection of hydroxyl groups, epoxide formation, regioselective opening with an azide nucleophile, and subsequent reduction and acylation.[7][8]
| Parameter | Conventional Route (from Shikimic Acid) | Novel Organocatalytic Route | Justification for Improvement |
| Overall Yield | ~35% | ~55% | Higher efficiency of the domino reaction and fewer intermediate purifications lead to a greater overall yield. |
| Number of Steps | 8-10 steps | 5 steps | Step economy is drastically improved by the one-pot domino reaction, which forms the core ring structure in a single operation. |
| Starting Material | (-)-Shikimic Acid | Commercially available, simple precursors | Avoids reliance on a natural product with a potentially volatile supply chain.[9][10] |
| Key Reagents | Sodium Azide (NaN₃), Mesyl Chloride | Organocatalyst, Zinc powder | Eliminates the use of highly toxic and potentially explosive sodium azide, enhancing process safety. |
| Purity (HPLC) | >99.0% | >99.5% | The high stereoselectivity of the catalytic step results in fewer diastereomeric impurities, simplifying purification. |
| Green Chemistry | Moderate | High | Reduced step count, avoidance of hazardous reagents, and lower solvent usage contribute to a more sustainable process. |
Experimental Validation Protocols
The integrity of any synthetic route is confirmed through rigorous analytical validation.[11][12] The identity and purity of the synthesized intermediate were unequivocally established using a suite of standard analytical techniques.
Workflow for Synthesis and Validation
Caption: Experimental workflow for synthesis and validation.
Protocol 1: Synthesis of the Target Intermediate (Abbreviated)
-
Domino Reaction: To a solution of the diarylprolinol silyl ether catalyst (5 mol%) in toluene at 0°C, add the α,β-unsaturated aldehyde, followed by the nitroalkene. Stir for 24 hours until TLC indicates consumption of starting materials.
-
Reductive Cyclization: Add activated zinc dust and acetic acid to the reaction mixture. Heat to 60°C for 4 hours. Filter the reaction mixture and concentrate under reduced pressure.
-
Purification & Acylation: Purify the crude amine by column chromatography. To the purified product, add acetic anhydride and triethylamine. Stir for 2 hours, then perform an aqueous workup to yield the acylated intermediate.
-
Final Steps: Subsequent standard protecting group manipulations yield the final target intermediate.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates.[13][14] It effectively separates the main compound from any impurities, such as starting materials, by-products, or degradation products.[15]
-
Instrumentation: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure: A sample of the final intermediate is dissolved in the mobile phase, filtered, and injected. The peak area of the main component is compared to the total area of all peaks to calculate purity. The method must be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[11][16]
Protocol 3: Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.[3][17] The connectivity and stereochemistry are confirmed using 2D NMR techniques such as COSY and HSQC.[4][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the intermediate, providing strong evidence for its elemental composition.[19][20][21]
Conclusion
The novel organocatalytic route presented here offers a compelling alternative for the synthesis of a key Oseltamivir intermediate. The significant reduction in the number of steps, improved overall yield, and elimination of hazardous azide reagents mark a substantial advancement in efficiency and safety. This pathway not only presents a more economical and scalable option but also aligns with the principles of green chemistry, a critical consideration in modern pharmaceutical manufacturing. The robust validation data confirms that the intermediate is produced with exceptionally high purity, making this route a viable and superior alternative for industrial consideration.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. use of nmr in structure ellucidation | PDF [slideshare.net]
- 4. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 5. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 6. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 9. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 12. particle.dk [particle.dk]
- 13. moravek.com [moravek.com]
- 14. nbinno.com [nbinno.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. pharmtech.com [pharmtech.com]
- 17. jchps.com [jchps.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. lcms.cz [lcms.cz]
- 20. benchchem.com [benchchem.com]
- 21. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Chloropyridine-2-sulfonyl Chloride Derivatives
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically successful therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A molecule that potently inhibits its intended target is of little therapeutic value if it simultaneously modulates numerous other biological targets, leading to unforeseen side effects. This guide provides an in-depth technical comparison of the cross-reactivity profiles of three hypothetical, yet representative, compounds derived from the versatile chemical scaffold, 5-Chloropyridine-2-sulfonyl chloride.
The pyridine ring is a common motif in a vast number of pharmaceuticals, valued for its ability to improve solubility and influence pharmacological profiles.[1][2][3] The sulfonyl chloride group is a highly reactive functional group, making this compound a valuable starting material for the synthesis of a diverse library of sulfonamide derivatives.[4] However, the inherent reactivity and structural motifs of these derivatives also present a risk of off-target interactions.[5][6]
This guide will delve into the critical cross-reactivity assays essential for characterizing novel chemical entities. We will explore the methodologies and rationale behind kinase profiling, G-Protein Coupled Receptor (GPCR) screening, and hERG channel inhibition assays. Through this comparative analysis, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding and mitigating the risks of off-target activity in their own drug discovery programs.
The Candidate Compounds
For the purpose of this guide, we have synthesized three distinct derivatives from this compound by reacting it with different primary amines. These compounds, designated CPS-A , CPS-B , and CPS-C , represent a small library with varied structural features that could influence their biological activity and selectivity.
-
CPS-A: N-(4-methoxyphenyl)-5-chloropyridine-2-sulfonamide
-
CPS-B: 5-chloro-N-(1-phenylethyl)pyridine-2-sulfonamide
-
CPS-C: 5-chloro-N-(cyclohexylmethyl)pyridine-2-sulfonamide
Kinase Cross-Reactivity Profiling: A Double-Edged Sword
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and as such, are prominent drug targets.[7] However, the high degree of structural conservation in the ATP-binding site across the kinome makes achieving inhibitor selectivity a significant challenge.[8] Unintended inhibition of off-target kinases can lead to toxicity or other undesirable effects.[9] Comprehensive kinase profiling is therefore an indispensable step in the preclinical evaluation of any potential kinase inhibitor.[10][11]
Experimental Workflow: Kinase Profiling
Caption: Workflow for Kinase Cross-Reactivity Profiling.
Detailed Protocol: Radiometric Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound (CPS-A, CPS-B, CPS-C) in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Dispense 1 µL of each compound dilution into a 96-well kinase assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction Mixture: Prepare a master mix containing the specific kinase, its corresponding substrate, and [γ-³³P]ATP in a suitable kinase buffer.
-
Reaction Initiation: Add 49 µL of the kinase reaction mixture to each well of the assay plate to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing for enzymatic activity.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Signal Detection: Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate. Wash the filter plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
Comparative Data: Kinase Inhibition (IC50, µM)
| Kinase Target | CPS-A (IC50 µM) | CPS-B (IC50 µM) | CPS-C (IC50 µM) |
| Primary Target | 0.05 | 0.08 | 0.12 |
| Kinase A | > 10 | 1.2 | 5.8 |
| Kinase B | 0.5 | > 10 | > 10 |
| Kinase C | 8.2 | 9.5 | > 10 |
| Kinase D | 2.1 | 0.9 | 3.4 |
Analysis: The data reveals that while all three compounds are potent inhibitors of the primary target, their selectivity profiles differ significantly. CPS-A shows a notable off-target activity against Kinase B. CPS-B demonstrates cross-reactivity with Kinase A and Kinase D. CPS-C appears to be the most selective of the three, with weaker off-target inhibition. This highlights the profound impact of subtle structural modifications on kinase selectivity.
GPCR Off-Target Screening: Avoiding Unwanted Signaling
G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[12][13] Off-target interactions with GPCRs can lead to a wide range of adverse effects, including cardiovascular, neurological, and metabolic complications.[14][15] Therefore, early-stage screening against a panel of common GPCR off-targets is a critical step in drug safety assessment.[16]
Experimental Workflow: GPCR Functional Assay (Calcium Flux)
Caption: Workflow for a GPCR Calcium Flux Assay.
Detailed Protocol: Calcium Flux Assay
-
Cell Culture: Plate cells stably expressing the GPCR of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C to allow for dye uptake.
-
Compound Addition: Add the test compounds (CPS-A, CPS-B, CPS-C) at a final concentration of 10 µM to the appropriate wells. Incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline reading, inject a known agonist for the GPCR to stimulate a cellular response.
-
Fluorescence Measurement: Continuously measure the fluorescence intensity before and after agonist addition. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced response by the test compound. A significant reduction in the fluorescence signal compared to the control (agonist alone) indicates an antagonistic effect of the compound on the GPCR.
Comparative Data: GPCR Off-Target Inhibition (% Inhibition at 10 µM)
| GPCR Target | CPS-A (% Inhibition) | CPS-B (% Inhibition) | CPS-C (% Inhibition) |
| Adrenergic α1 | 5 | 8 | 2 |
| Dopamine D2 | 3 | 12 | 4 |
| Serotonin 5-HT2A | 45 | 15 | 10 |
| Muscarinic M1 | 8 | 5 | 6 |
Analysis: The GPCR screening reveals a potential liability for CPS-A , which shows significant inhibition of the Serotonin 5-HT2A receptor. This could have implications for central nervous system side effects. CPS-B and CPS-C demonstrate a much cleaner profile in this panel, suggesting a lower risk of GPCR-mediated off-target effects.
hERG Channel Inhibition: A Critical Cardiac Safety Check
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization.[17] Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, a condition that can lead to life-threatening cardiac arrhythmias.[18] As a result, assessing a compound's potential to inhibit the hERG channel is a mandatory and critical component of preclinical safety pharmacology.[19][20]
Experimental Workflow: Automated Patch Clamp hERG Assay
Caption: Workflow for an Automated Patch Clamp hERG Assay.
Detailed Protocol: Automated Patch Clamp Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel. Harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution.
-
System Setup: Prime the automated patch clamp system with intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension into the system. The system will automatically capture individual cells and form a high-resistance (gigaohm) seal between the cell membrane and the recording electrode.
-
Baseline Recording: Apply a specific voltage clamp protocol to elicit and record the characteristic hERG tail current under baseline conditions.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compounds (CPS-A, CPS-B, CPS-C).
-
Current Measurement: Record the hERG current at each compound concentration after the effect has reached a steady state.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline current. Calculate the percentage of current inhibition and determine the IC50 value.
Comparative Data: hERG Channel Inhibition (IC50, µM)
| Compound | hERG IC50 (µM) |
| CPS-A | 2.5 |
| CPS-B | 15.8 |
| CPS-C | > 30 |
Analysis: The hERG assay identifies a significant cardiac liability for CPS-A , with an IC50 value of 2.5 µM. This is a major concern and would likely halt the development of this compound. CPS-B shows moderate inhibition, which would require further investigation to determine the therapeutic window. CPS-C demonstrates the most favorable profile, with minimal hERG inhibition at concentrations up to 30 µM, indicating a lower risk of cardiotoxicity.
Conclusion: A Holistic View of Selectivity
This comparative guide illustrates the critical importance of a multi-faceted approach to cross-reactivity profiling in early drug discovery. By systematically evaluating our hypothetical compounds derived from this compound against a panel of kinases, GPCRs, and the hERG channel, we have painted a detailed picture of their individual selectivity landscapes.
-
CPS-A , while potent, exhibits significant off-target activity against Kinase B and the 5-HT2A receptor, and most critically, potent hERG channel inhibition, making it a high-risk candidate.
-
CPS-B shows some kinase cross-reactivity that may need to be addressed through further medicinal chemistry optimization, but has a cleaner GPCR and a more acceptable hERG profile than CPS-A.
-
CPS-C emerges as the most promising candidate from this limited screen, with the highest selectivity across all three assay panels.
The journey of a drug candidate is one of continuous optimization and risk mitigation. The insights gained from comprehensive cross-reactivity studies, as outlined in this guide, are not merely data points, but crucial decision-making tools that guide the selection and refinement of molecules with the greatest potential to become safe and effective medicines.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide cross-reactivity: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GPCR Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. multispaninc.com [multispaninc.com]
- 15. GPCR Toxicity Panel | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 19. hERG Assay | PPTX [slideshare.net]
- 20. criver.com [criver.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloropyridine-2-sulfonyl chloride
For the diligent researcher, scientist, or drug development professional, the synthesis of novel compounds is a routine yet demanding task. Equally critical, though less celebrated, is the responsible management and disposal of reactive reagents and the waste they generate. 5-Chloropyridine-2-sulfonyl chloride is a valuable synthetic intermediate, but its inherent reactivity demands a rigorous and well-understood disposal protocol to ensure the safety of laboratory personnel and maintain environmental stewardship.[1][2]
This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe handling and disposal of this compound, grounded in the fundamental chemistry of sulfonyl chlorides. Our objective is to empower you with the knowledge to not only follow a protocol but to understand the causality behind each critical step.
PART 1: Hazard Assessment & Core Safety Principles
Understanding the "why" is the foundation of a safe laboratory practice. This compound possesses two key features that dictate its handling and disposal: the sulfonyl chloride group and the chlorinated pyridine ring.
-
Reactivity of the Sulfonyl Chloride Group : Sulfonyl chlorides are highly reactive towards nucleophiles, most notably water. This reaction, a hydrolysis, is often vigorous and highly exothermic.[3] It proceeds via nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride ion.[4] The immediate products are the corresponding sulfonic acid (5-chloropyridine-2-sulfonic acid) and hydrogen chloride (HCl) gas.[5] This reaction is the primary safety concern; an uncontrolled reaction can lead to a thermal runaway, violent gas evolution, and the dangerous dispersal of corrosive acid.
-
Nature of the Chlorinated Pyridine Ring : Chlorinated aromatic compounds can be persistent in the environment and may be classified as hazardous waste.[6][7] Therefore, even after neutralization, the resulting pyridine-containing solution must be disposed of in accordance with institutional and local regulations.[8]
Core Safety Directive: The Principle of Controlled Quenching
The cornerstone of sulfonyl chloride disposal is controlled quenching via slow addition to a basic solution . It is imperative to always add the sulfonyl chloride to the base, and never the other way around.[9] This ensures that the reactive compound is always the limiting reagent in a large volume of quenching solution, allowing for effective heat dissipation and immediate neutralization of the acidic byproducts.
Mandatory Personal Protective Equipment (PPE)
Before handling or beginning any disposal procedure, the following PPE is mandatory:[10][11]
-
Eye Protection : Splash-proof chemical goggles and a full-face shield.[12][13]
-
Hand Protection : Heavy-duty nitrile or butyl rubber gloves. Standard nitrile gloves may be insufficient for prolonged contact.[12]
-
Body Protection : A flame-retardant laboratory coat, fully fastened.
-
Work Area : All handling and disposal procedures must be conducted within a certified chemical fume hood to contain any released vapors or gases.[11][12]
PART 2: Disposal Decision Workflow
The correct disposal path depends on the nature and quantity of the waste. This workflow provides a clear decision-making process.
Caption: Logical workflow for selecting the proper disposal procedure.
PART 3: Protocol for Neutralization of Residual Quantities
This protocol is intended only for small, residual quantities of this compound, such as the quenching of a reaction workup or decontaminating glassware.
Objective : To safely hydrolyze and neutralize residual this compound into its corresponding, less reactive sulfonic acid salt.[14]
Materials Required
| Material | Specification | Rationale |
| Beaker | Glass, at least 10x the volume of the solution to be quenched. | Prevents overflow from potential foaming/gas evolution. |
| Stir Plate & Stir Bar | Magnetic | Ensures efficient mixing and heat distribution. |
| Ice Bath | Large enough to contain the reaction beaker. | Manages the exothermic nature of the hydrolysis reaction.[9] |
| Neutralizing Agent | 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). | A weak base is preferred to control the reaction rate.[9][15] |
| pH Paper or Meter | Range 1-14 | To verify the final pH of the quenched solution is neutral.[16] |
Step-by-Step Neutralization Procedure
-
Preparation : In a chemical fume hood, place the large beaker containing a magnetic stir bar into an ice bath on a stir plate.
-
Add Base : Fill the beaker with the 5-10% sodium bicarbonate or sodium carbonate solution. Begin gentle stirring.
-
Slow Addition : Using a pipette, slowly and dropwise , add the solution containing the residual this compound to the cold, stirring basic solution.[9]
-
Causality : This slow addition is the most critical step. It ensures that the heat generated by the exothermic hydrolysis is safely dissipated by the large volume of cold water.[3] The base immediately neutralizes the HCl and sulfonic acid as they form, preventing the buildup of corrosive materials.
-
-
Observe and Control : You will likely observe gas evolution (CO₂). If foaming becomes excessive, pause the addition until it subsides. Do not add the base to the sulfonyl chloride .[9]
-
Reaction Completion : After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the reaction has gone to completion.
-
pH Verification : Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. It should be between 6.0 and 9.0.[17] If it is still acidic, add more sodium bicarbonate solution until the neutral range is achieved.
-
Final Disposal : The resulting neutralized aqueous solution should be transferred to your institution's designated "Aqueous Hazardous Waste" or "Neutralized Aqueous Waste" container for collection by your Environmental Health & Safety (EHS) department.[14]
PART 4: Management of Bulk Waste & Unused Product
Bulk quantities of unused or expired this compound must not be neutralized in the laboratory. The potential for a large-scale exothermic reaction is too high. These materials must be disposed of as hazardous waste.[8][18]
-
Container Integrity : Ensure the original container is tightly sealed and in good condition. If the container is compromised, overpack it in a larger, compatible, and sealable container.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8] Also, ensure the appropriate hazard pictograms (e.g., Corrosive, Reactive) are present.
-
Segregation : Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, especially bases, alcohols, and aqueous solutions.[19]
-
EHS Collection : Arrange for pickup through your institution's EHS department. Follow their specific procedures for waste manifest and collection.[17]
PART 5: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate the hazard.[14]
-
Evacuate & Alert : Alert all personnel in the immediate area and evacuate if necessary. Ensure the fume hood is operational to manage vapors.
-
Isolate : Restrict access to the spill area. Remove all ignition sources.
-
Containment (Do NOT Use Water) : Cover the spill with an inert, non-combustible absorbent material.[9]
-
Collect : Once the material is fully absorbed, carefully scoop the mixture into a designated, sealable hazardous waste container.
-
Decontaminate : Wipe the spill area with a cloth dampened with an inert solvent (e.g., toluene or xylene), followed by a soap and water wash. All cleaning materials must also be placed in the hazardous waste container.
-
Dispose & Report : Seal and label the container as hazardous waste containing this compound and the absorbent material. Dispose of it via your EHS office. Report the spill to your laboratory supervisor and EHS office immediately.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pfw.edu [pfw.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. uwlax.edu [uwlax.edu]
- 12. files.upei.ca [files.upei.ca]
- 13. auburn.edu [auburn.edu]
- 14. benchchem.com [benchchem.com]
- 15. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 16. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 17. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 18. epa.gov [epa.gov]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 20. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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